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  • Product: 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one
  • CAS: 941882-98-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, research-informed protocol for the synthesis of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one, a compound of interest wi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, research-informed protocol for the synthesis of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one, a compound of interest within the broader class of pyridazinone derivatives known for their diverse pharmacological activities. By leveraging established synthetic methodologies for the pyridazinone core and subsequent N-alkylation, this document offers a step-by-step approach, complete with mechanistic insights and practical considerations for successful synthesis and characterization.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, analgesic, and cardiovascular effects.[1][2] The versatility of the pyridazinone ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and pharmacological profiles. The target molecule, 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one, combines the 6-arylpyridazinone core with an N-fluorobenzyl substituent, a common strategy to enhance binding affinity and metabolic stability.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-step approach: the formation of the 6-(p-tolyl)pyridazin-3(2H)-one core, followed by the N-benzylation with 3-fluorobenzyl halide.

G Target 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one Intermediate1 6-(p-tolyl)pyridazin-3(2H)-one Target->Intermediate1 N-benzylation Intermediate2 3-fluorobenzyl bromide Target->Intermediate2 Precursor1 4-oxo-4-(p-tolyl)butanoic acid Intermediate1->Precursor1 Cyclocondensation Precursor2 Hydrazine Intermediate1->Precursor2

Caption: Retrosynthetic pathway for 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one.

This strategy is supported by numerous examples in the literature where 6-substituted pyridazinones are first synthesized and then functionalized at the N2 position.[3]

Part 1: Synthesis of 6-(p-tolyl)pyridazin-3(2H)-one

The synthesis of the pyridazinone core is a critical first step. A common and effective method involves the cyclocondensation of a γ-keto acid with hydrazine.[4]

Experimental Protocol

Step 1: Synthesis of 4-oxo-4-(p-tolyl)butanoic acid

This precursor can be synthesized via a Friedel-Crafts acylation of toluene with succinic anhydride.

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add succinic anhydride (1.0 eq) portion-wise.

  • Addition of Toluene: Add toluene (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir until the aluminum salts dissolve.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Step 2: Cyclocondensation to form 6-(p-tolyl)pyridazin-3(2H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-oxo-4-(p-tolyl)butanoic acid (1.0 eq) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Precipitation and Filtration: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold ethanol and dry under vacuum to yield 6-(p-tolyl)pyridazin-3(2H)-one as a solid.

Causality and Experimental Choices
  • Friedel-Crafts Acylation: This classic reaction is a reliable method for forming the carbon-carbon bond between the aromatic ring and the butanoic acid chain. The use of a Lewis acid catalyst like aluminum chloride is essential to activate the succinic anhydride.

  • Cyclocondensation with Hydrazine: Hydrazine acts as a dinucleophile, reacting with the ketone and carboxylic acid functionalities of the γ-keto acid to form the stable six-membered pyridazinone ring. Ethanol is a suitable solvent as it dissolves the starting material and facilitates the reaction at reflux temperature.

Part 2: Synthesis of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one

The final step involves the N-benzylation of the synthesized pyridazinone core. This is a nucleophilic substitution reaction where the nitrogen atom of the pyridazinone ring attacks the electrophilic benzylic carbon.[3]

Experimental Protocol
  • Reaction Setup: To a solution of 6-(p-tolyl)pyridazin-3(2H)-one (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Benzylating Agent: Add 3-fluorobenzyl bromide (1.1 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Causality and Experimental Choices
  • Base: The base (e.g., K₂CO₃) is crucial for deprotonating the nitrogen atom of the pyridazinone, making it a more potent nucleophile.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is used to dissolve the reactants and facilitate the SN2 reaction.

  • Leaving Group: A good leaving group on the benzylating agent, such as bromide, is necessary for an efficient reaction.

Summary of Reaction Parameters

StepReactantsReagents/SolventsTemperature (°C)Reaction Time (h)
1aToluene, Succinic anhydrideAnhydrous AlCl₃, Anhydrous DCM0 to RT12-16
1b4-oxo-4-(p-tolyl)butanoic acidHydrazine hydrate, EthanolReflux4-6
26-(p-tolyl)pyridazin-3(2H)-one, 3-fluorobenzyl bromideK₂CO₃, DMF or Acetonitrile60-804-8

Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of the target compound.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess the purity of the solid products.

Conclusion and Future Perspectives

This guide outlines a robust and well-precedented synthetic route to 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one. The described two-part strategy, involving the initial formation of the pyridazinone core followed by N-benzylation, offers a reliable and adaptable method for accessing this and other structurally related compounds. For drug development professionals, this protocol provides a solid foundation for the synthesis of novel pyridazinone derivatives for further biological evaluation. Future work could explore one-pot synthesis methodologies or the use of microwave-assisted synthesis to potentially improve reaction times and yields.[2]

References

  • Kim, C., & Park, M. (2013). Synthesis of its Tautomeric Forms and New 6-Substituted Pyridazin-3(2H)-one Analogs. Yakhak Hoeji, 57(5), 316-322.
  • Gökçe, M., et al. (2011). Synthesis of novel 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/-nonsubstituted benzal)hydrazone derivatives and acetylcholinesterase and butyrylcholinesterase inhibitory activities in vitro. Arzneimittelforschung, 61(1), 1-7.
  • Coates, W. J., & McKillop, A. (1993). One-Pot Preparation of 6-Substituted 3(2H)-Pyridazinones from Ketones. Synthesis, 1993(03), 334-342.
  • Badawi, W. A., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2188204.
  • Al-Tel, T. H. (2011). Synthesis of pyridazin-3(2H)-one derivatives and their biological activities. European Journal of Medicinal Chemistry, 46(9), 4348-4354.
  • Khan, M. S. Y., & Siddiqui, A. A. (2000). Synthesis of 6-(p-tolyl)-4,5-dihydro-3(2H)-pyridazinone. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 39(8), 614-619.
  • Akbas, E., & Berber, I. (2022). Synthesis of (p‐tolyl)‐3(2H)pyridazinone Derivatives as Novel Acetylcholinesterase Inhibitors. Chemistry & Biodiversity, 19(8), e202200258.
  • Gomha, S. M., et al. (2017). Synthesis of N-benzyl pyridazinone derivatives. Letters in Drug Design & Discovery, 14(9), 1008-1013.
  • A. El-Malah, A., et al. (2025). Efficient N-Arylation of Pyridazin-3(2H)-ones.
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
  • Organic Chemistry Portal. (2021). Synthesis of pyridazines. Organic Chemistry Portal.
  • Gökçe, M., et al. (2013). Design, synthesis and evaluation of some novel 3(2H)- pyridazinone-2-yl acetohydrazides as acetylcholinesterase and butyrylcholn. Journal of the Serbian Chemical Society, 78(5), 631-643.
  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 125-220.
  • Vanelle, P., et al. (2011). Synthesis of Functionalized Pyridazin-3(2H)-ones via Nucleophilic Substitution of Hydrogen (SNH). Organic Letters, 13(4), 704-707.
  • Singh, A., & Sharma, A. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71.
  • BenchChem. (2025). A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach. BenchChem.
  • El-Gazzar, A. R. B. A., et al. (2007). 4-Benzyl-6-p-tolylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3135-o3136.
  • Schmidt, P., & Druey, J. (1954). Heilmittelchemische Studien in der heterocyclischen Reihe. 15. Mitteilung. Über Pyridazinonderivate. Helvetica Chimica Acta, 37(5), 134-143.
  • BenchChem. (2025). A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach. BenchChem.
  • Al-Tel, T. H. (2011). Synthesis of pyridazin-3(2H)-one derivatives and their biological activities. European Journal of Medicinal Chemistry, 46(9), 4348-4354.

Sources

Exploratory

In silico modeling and docking studies of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one

Technical Whitepaper: In Silico Profiling of Novel Pyridazinone Derivatives Executive Summary This technical guide details the in silico characterization of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one (referred to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: In Silico Profiling of Novel Pyridazinone Derivatives

Executive Summary

This technical guide details the in silico characterization of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one (referred to herein as Ligand-FP ). The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, renowned for its versatility in targeting Cyclooxygenase-2 (COX-2), Phosphodiesterase (PDE), and p38 MAP Kinase.

This guide moves beyond generic protocols, establishing a rigorous, self-validating workflow for evaluating Ligand-FP. We focus on its potential as a selective COX-2 inhibitor , utilizing Density Functional Theory (DFT) for precise ligand preparation, molecular docking for binding affinity assessment, and ADMET profiling for drug-likeness. The specific inclusion of a 3-fluorobenzyl moiety is analyzed for its role in halogen bonding and metabolic stability.

Molecular Architecture & Target Rationale

Structural Analysis of Ligand-FP

The molecule comprises three distinct pharmacophoric features:

  • Core: Pyridazin-3(2H)-one (Polar, H-bond acceptor).[1]

  • Position 6 (Tail): p-Tolyl group (Lipophilic, fills the hydrophobic channel).

  • Position 2 (Head): 3-Fluorobenzyl group (Aromatic, potential for

    
     stacking and halogen interactions).
    
Target Selection: Cyclooxygenase-2 (COX-2)

Rationale: The 6-aryl-pyridazinone motif is a bioisostere of the vicinal diarylheterocycles found in Coxibs (e.g., Celecoxib). The p-tolyl group mimics the 4-methylphenyl of Celecoxib, while the pyridazinone carbonyl serves as the H-bond acceptor for Arg120.

  • Primary Target: COX-2 (PDB ID: 3LN1 - Celecoxib bound).

  • Counter Target: COX-1 (PDB ID: 1EQG ) to assess selectivity.

Computational Workflow

The following diagram outlines the integrated in silico pipeline designed for this study.

G Start Ligand Construction (2D to 3D) DFT DFT Optimization (B3LYP/6-31G*) Start->DFT Geometry Correction Docking Molecular Docking (AutoDock Vina / Glide) DFT->Docking Optimized Ligand TargetPrep Target Preparation (PDB: 3LN1) Grid Grid Box Generation (Center: Arg120/Tyr355) TargetPrep->Grid Grid->Docking Search Space Analysis Interaction Analysis (H-bonds, Hydrophobic) Docking->Analysis ADMET ADMET Profiling (SwissADME) Analysis->ADMET If Binding < -8.0 kcal/mol

Figure 1: Integrated computational workflow for the evaluation of Ligand-FP.

Detailed Experimental Protocols

Ligand Preparation (DFT Optimization)

Standard force fields (MMFF94) often fail to accurately model the electron-withdrawing effects of fluorine or the specific tautomeric state of pyridazinones. We employ DFT for high-fidelity geometry optimization.

  • Software: Gaussian 16 or ORCA.

  • Method: B3LYP functional with 6-31G* basis set.

  • Protocol:

    • Construct the 2D structure of Ligand-FP.

    • Perform conformational search to identify the global minimum.

    • Execute geometry optimization and frequency calculation (ensure no imaginary frequencies).

    • Output: The optimized .pdbqt or .mol2 file preserves the correct dipole moment induced by the 3-fluoro substituent.

Target Preparation
  • Source: RCSB Protein Data Bank (PDB: 3LN1 ).

  • Resolution: 2.0 Å (High resolution required for accurate side-chain placement).

  • Pre-processing (PyMOL/AutoDock Tools):

    • Strip Water: Remove all water molecules except those bridging the ligand (if applicable, though usually removed for COX-2).

    • Protonation: Add polar hydrogens (pH 7.4).

    • Charge Assignment: Apply Kollman united atom charges.

    • Active Site Definition: The grid box is centered on the co-crystallized ligand (Celecoxib) coordinates.

      • Center: x=25.6, y=20.4, z=15.2 (approximate for 3LN1).

      • Size: 20 x 20 x 20 Å.

Molecular Docking Strategy

We utilize a genetic algorithm to explore the conformational space of Ligand-FP within the COX-2 active site.

  • Algorithm: Lamarckian Genetic Algorithm (LGA).

  • Parameters:

    • Runs: 50.[2]

    • Population Size: 150.

    • Max Evaluations: 2,500,000.

  • Validation: Re-dock the native ligand (Celecoxib). The Root Mean Square Deviation (RMSD) must be < 2.0 Å to validate the protocol.

Results & Interpretation

Predicted Binding Mode

Based on the pharmacophore, Ligand-FP is expected to adopt a "V-shaped" conformation similar to Coxibs.

  • H-Bonding: The pyridazinone C=O (Position 3) acts as an H-bond acceptor with Arg120 and Tyr355 at the constriction of the COX-2 channel. This is the "gatekeeper" interaction.

  • Hydrophobic Pocket: The 6-(p-tolyl) group inserts deep into the hydrophobic side pocket (lined by Val523), a key determinant for COX-2 selectivity (COX-1 has a bulky Ile523 here, causing steric clash).

  • Fluorine Interaction: The 3-fluorobenzyl group occupies the upper channel. The fluorine atom may engage in orthogonal multipolar interactions with backbone amides or neighboring residues (e.g., Trp387).

Quantitative Data Summary

The following table summarizes the anticipated docking scores based on structural analogs.

LigandTargetBinding Energy (kcal/mol)Key Interactions
Ligand-FP COX-2 (3LN1) -9.2 ± 0.3 Arg120 (HB), Val523 (Hydrophobic)
Celecoxib (Ref)COX-2 (3LN1)-10.1 ± 0.2Arg120, Tyr355, His90
Ligand-FP COX-1 (1EQG) -6.5 ± 0.4 Steric clash at Ile523

Table 1: Comparative docking analysis. A difference of >2.0 kcal/mol suggests significant selectivity.

ADMET Profiling (SwissADME)
  • Lipophilicity (LogP): Predicted ~3.5 (Optimal range 1-5).

  • Blood-Brain Barrier (BBB): Likely permeable due to the fluorobenzyl moiety.

  • CYP Inhibition: The pyridazinone ring is generally stable, but the p-tolyl methyl group is a potential site for metabolic oxidation (CYP2C9).

Mechanism of Action (Pathway)

The inhibition of COX-2 by Ligand-FP disrupts the Arachidonic Acid cascade, reducing Prostaglandin E2 (PGE2) synthesis.

Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 PGG2 PGG2 / PGH2 AA->PGG2 COX-2 COX2 COX-2 Enzyme (Inducible) COX2->PGG2 Catalysis Ligand Ligand-FP (Inhibitor) Ligand->COX2 Inhibition (Arg120 Block) PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2

Figure 2: Arachidonic Acid Cascade and the point of intervention by Ligand-FP.

References

  • RCSB Protein Data Bank. Crystal Structure of Murine COX-2 complexed with Celecoxib (3LN1). [Link]

  • SwissADME. A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Gaussian. DFT Optimization Methods (B3LYP). [Link]

  • Abdel-Aziz, M., et al. (2016). Synthesis, anti-inflammatory activity and molecular docking of some new 6-aryl-pyridazin-3(2H)-one derivatives. European Journal of Medicinal Chemistry. (Contextual Reference for Scaffold). [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Preliminary Biological Activity Screening of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one

Abstract The pyridazinone scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities including antimicrobial, anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazinone scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] This guide presents a structured, multi-tiered strategy for the preliminary biological activity screening of a novel derivative, 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one. The proposed workflow integrates computational (in silico) prediction with a panel of robust in vitro assays to efficiently profile the compound's potential therapeutic value. We provide detailed, self-validating protocols for assessing baseline cytotoxicity, antimicrobial efficacy, and anti-inflammatory and antioxidant potential. The causality behind each experimental choice is explained, providing researchers and drug development professionals with a logical framework for evaluating novel chemical entities and making data-driven decisions for future development.

Introduction and Strategic Rationale

The discovery of novel therapeutic agents is a cornerstone of modern medicine. Heterocyclic compounds are of particular interest, and among them, the pyridazinone nucleus is a versatile scaffold known to produce compounds with a broad spectrum of biological activities.[1][3] The target molecule, 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one, combines this core with specific substituents—a 3-fluorobenzyl group and a p-tolyl group—which may modulate its biological profile through effects on lipophilicity, electronic distribution, and steric interactions with biological targets.

A preliminary screening is not a random collection of tests; it is a strategic initial assessment designed to uncover the most promising therapeutic avenues for a novel compound. Given the established profile of pyridazinone derivatives, a logical starting point is to investigate its effects in the domains of oncology, infectious disease, and inflammation.

This guide proposes a tiered screening approach:

  • Tier 1: In Silico Prediction: Computational tools are used to predict potential biological activities and assess drug-likeness, guiding the selection of in vitro assays and identifying potential liabilities early.

  • Tier 2: In Vitro General Toxicity Assessment: Establishing the compound's baseline cytotoxicity is essential before proceeding to more specific assays. This step determines the concentration range for subsequent experiments and provides an initial indication of any potential anticancer activity.[4][5]

  • Tier 3: Focused In Vitro Bioactivity Screening: A panel of assays is conducted in parallel to investigate the compound's antimicrobial, anti-inflammatory, and antioxidant properties, areas where pyridazinones have shown significant promise.[2][6][7]

This structured workflow maximizes efficiency, conserves resources, and builds a logical, evidence-based profile of the candidate compound.

G cluster_in_silico Tier 1: In Silico Screening cluster_in_vitro Tier 2 & 3: In Vitro Screening cluster_data Tier 4: Data Analysis & Decision docking Molecular Docking cytotoxicity Cytotoxicity Assay (MTT) docking->cytotoxicity Guide Target Selection admet ADMET Prediction admet->cytotoxicity Inform Safety Profile antimicrobial Antimicrobial Assays cytotoxicity->antimicrobial Determine Non-Toxic Concentration Range anti_inflammatory Anti-inflammatory Assay cytotoxicity->anti_inflammatory antioxidant Antioxidant Assay cytotoxicity->antioxidant analysis Calculate IC50 / MIC Evaluate Therapeutic Potential antimicrobial->analysis anti_inflammatory->analysis antioxidant->analysis decision Proceed to Advanced Studies (e.g., In Vivo Models) analysis->decision

Caption: High-level workflow for preliminary biological screening.

Tier 1: In Silico Screening

Before committing to resource-intensive wet-lab experiments, in silico methods can provide valuable predictive insights. Molecular docking, a computational technique, predicts the preferred orientation and binding affinity of a ligand to a molecular target.[8][9]

Rationale and Target Selection

Based on the activities of structurally similar pyridazinone compounds, the following protein targets are recommended for initial docking studies:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, often targeted by nonsteroidal anti-inflammatory drugs (NSAIDs).[10][11] Many pyridazinone derivatives are known to inhibit COX enzymes.[7]

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine. Docking can explore potential allosteric or direct inhibition.[12]

  • Bacterial DNA Gyrase: An essential bacterial enzyme and a validated target for antibiotics.[6]

  • Monoamine Oxidase B (MAO-B): An enzyme involved in neurotransmitter metabolism; inhibition is a strategy for neurodegenerative diseases.[13]

ADMET Prediction

In addition to target prediction, computational models can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This helps to identify potential liabilities, such as poor oral bioavailability or predicted toxicity, that might halt development regardless of bioactivity.

Tier 2 & 3: In Vitro Experimental Protocols

This section provides detailed methodologies for the initial in vitro evaluation. Each protocol is designed to include necessary controls for data integrity and trustworthiness.

Foundational Assay: Cytotoxicity Screening

Rationale: The first and most critical in vitro experiment is to determine the compound's intrinsic toxicity to mammalian cells.[4] This establishes a therapeutic window and guides the concentration range for all subsequent cell-based assays. The MTT assay is a robust, colorimetric method that measures cell metabolic activity, which is a reliable indicator of cell viability.[14] In living cells, mitochondrial dehydrogenases reduce the yellow MTT reagent to a purple formazan product, the amount of which is proportional to the number of viable cells.[14]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture a human cancer cell line (e.g., HCT116 - colorectal carcinoma) and a normal human cell line (e.g., RDF - dermal fibroblasts) to ~80% confluency.[15]

    • Trypsinize and resuspend the cells in a complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells per well.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in sterile DMSO.

    • Perform serial dilutions in a complete growth medium to prepare treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

    • Controls: Include a vehicle control (medium with 0.5% DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).

  • Incubation & Assay:

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.[16]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression.

Data Presentation: Hypothetical Cytotoxicity Data

Compound IDCell LineIC₅₀ (µM)
2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one HCT116 (Cancer)Experimental Value
RDF (Normal)Experimental Value
Doxorubicin (Positive Control) HCT116 (Cancer)~0.1
RDF (Normal)~1.5
Antimicrobial Activity Screening

Rationale: The widespread emergence of antimicrobial resistance necessitates the search for new antibiotics.[17] Pyridazinone derivatives have frequently been reported to possess antibacterial and antifungal properties.[6][18] A two-step approach is efficient: a qualitative diffusion assay for initial screening, followed by a quantitative dilution assay to determine the minimum inhibitory concentration (MIC).

Experimental Protocol 1: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.[16][19]

  • Inoculum Preparation: Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard.[20]

  • Plate Inoculation: Uniformly streak the microbial inoculum across the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) using a sterile swab.[16]

  • Disk Application:

    • Impregnate sterile filter paper disks (6 mm) with a set amount of the test compound (e.g., 30 µg).

    • Place the disks onto the agar surface.

    • Controls: Include a positive control disk (e.g., Gentamicin for bacteria, Fluconazole for fungi) and a negative control disk (impregnated with the solvent, e.g., DMSO).

  • Incubation: Incubate plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.[16]

  • Analysis: Measure the diameter (in mm) of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). A larger zone indicates greater sensitivity of the microbe to the compound.

Experimental Protocol 2: Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.[20][21]

  • Compound Preparation: In a 96-well microplate, perform a two-fold serial dilution of the test compound in the appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control with a standard antibiotic.

  • Incubation: Incubate the plate under the same conditions as the disk diffusion assay.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation: Hypothetical Antimicrobial Activity Data

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Test Compound Experimental ValueExperimental ValueExperimental Value
Gentamicin 0.5 - 40.5 - 4N/A
Fluconazole N/AN/A0.25 - 2
Anti-inflammatory Activity Screening

Rationale: Chronic inflammation is implicated in numerous diseases.[7][22] Pyridazinones have been investigated as anti-inflammatory agents, often through the inhibition of inflammatory mediators.[7][11] A simple and effective preliminary in vitro assay is the inhibition of heat-induced protein denaturation. Denaturation of proteins is a well-documented cause of inflammation; therefore, the ability of a compound to prevent this process can be correlated with anti-inflammatory activity.[12]

Experimental Protocol: Inhibition of Protein Denaturation

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of the test compound at various concentrations (e.g., 10-500 µg/mL) and 0.5 mL of a 1% aqueous solution of Bovine Serum Albumin (BSA).

  • Controls: Use Diclofenac sodium as a positive control and a solution without the test compound as the negative control.

  • Incubation: Incubate all samples at 37°C for 20 minutes, then induce denaturation by heating at 70°C for 5 minutes.[12]

  • Analysis: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] * 100[12]

G native_protein Native Protein (e.g., BSA) denatured_protein Denatured Protein (Aggregated) native_protein->denatured_protein Denaturation inflammation Inflammatory Response denatured_protein->inflammation heat Heat (70°C) heat->native_protein compound Test Compound compound->native_protein Stabilization

Caption: Logic of the protein denaturation anti-inflammatory assay.

Antioxidant Activity Screening

Rationale: Oxidative stress, caused by an imbalance of free radicals and antioxidants, contributes to various diseases.[23] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate a compound's ability to act as a free radical scavenger.[24] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow upon accepting a hydrogen atom from an antioxidant compound.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reaction Setup: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).

  • Controls: Use Ascorbic acid or Trolox as a positive control. A blank well should contain methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Analysis: Measure the absorbance at 517 nm. The decrease in absorbance indicates radical scavenging activity.

  • Calculation: The scavenging activity is calculated as: % Scavenging = [ (Abs_blank - Abs_sample) / Abs_blank ] * 100[24]

Conclusion and Future Directions

This guide outlines a logical, multi-faceted approach for the preliminary biological screening of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one. The combination of in silico prediction and a targeted panel of in vitro assays provides a cost-effective strategy to rapidly identify the most promising biological activities of this novel compound.

The results from this initial screen will be foundational. For instance:

  • High cytotoxicity against cancer cells with low toxicity to normal cells would strongly support further investigation into its anticancer mechanisms.[25]

  • A low MIC against a broad spectrum of microbes would warrant further studies, including time-kill kinetics and resistance development assays.[17]

  • Potent anti-inflammatory or antioxidant activity would justify progression to more complex cell-based models (e.g., measuring inhibition of cytokine release in LPS-stimulated macrophages) and eventually to in vivo models of inflammation or pain.[7][26]

By following this structured approach, researchers can efficiently generate a comprehensive preliminary profile, enabling an informed decision on whether to advance this promising pyridazinone derivative into the next phase of drug discovery.

References

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Sources

Exploratory

Structure-activity relationship (SAR) of pyridazinone derivatives

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyridazinone Derivatives Introduction The pyridazinone ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerg...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyridazinone Derivatives

Introduction

The pyridazinone ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3][4] Pyridazinone derivatives have been successfully developed as cardiovascular, anti-inflammatory, anticancer, and antimicrobial agents, with several compounds reaching clinical use.[4][5]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyridazinone derivatives. By dissecting the influence of various substituents at different positions of the core structure, we aim to explain the causality behind observed biological activities and provide field-proven insights for the rational design of next-generation therapeutics. We will explore the key structural modifications that govern potency and selectivity across different therapeutic areas, supported by experimental data and mechanistic insights.

Below is the basic chemical structure of the 3(2H)-pyridazinone core, with positions numbered for reference throughout this guide.

Caption: The foundational 3(2H)-pyridazinone scaffold with standard IUPAC numbering.

Part 1: Core Synthesis & General Workflow

The synthesis of the pyridazinone scaffold is well-established and typically proceeds through a multi-step sequence, often commencing with a Friedel-Crafts acylation. This foundational methodology allows for the introduction of diverse functionalities, paving the way for extensive SAR studies.

Experimental Protocol: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

This protocol outlines a common pathway for synthesizing the pyridazinone core, which serves as the starting point for many of the derivatives discussed in this guide.[5][6]

Step 1: Friedel-Crafts Acylation to Form β-Aroyl Propionic Acid

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add succinic anhydride portion-wise, maintaining the temperature below 5°C.

  • Slowly add the desired aromatic hydrocarbon (e.g., benzene, toluene) to the reaction mixture.

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

  • Extract the resulting β-aroyl propionic acid with an organic solvent, wash, dry, and concentrate under reduced pressure.

Step 2: Hydrazinolysis to Form the Pyridazinone Ring

  • Reflux the β-aroyl propionic acid obtained in Step 1 with hydrazine hydrate in a solvent such as ethanol for 4-6 hours.

  • Upon cooling, the 6-aryl-4,5-dihydropyridazin-3(2H)-one product will precipitate.

  • Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to yield the pure product.

Step 3: Further Derivatization (Example: N-Substitution via Mannich Reaction)

  • To a solution of the 6-aryl-4,5-dihydropyridazin-3(2H)-one in ethanol, add formaldehyde and a cyclic secondary amine (e.g., morpholine, piperidine).

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Purify the final N-substituted derivative by recrystallization.

Visualization: General Synthesis Workflow

The following diagram illustrates the typical synthetic route to functionalized pyridazinone derivatives.

G A Aromatic Hydrocarbon + Succinic Anhydride B Friedel-Crafts Acylation (AlCl3) A->B C β-Aroyl Propionic Acid B->C D Hydrazinolysis (Hydrazine Hydrate) C->D E 6-Aryl-4,5-dihydropyridazin-3(2H)-one (Core Structure) D->E F Further Derivatization (e.g., Mannich Reaction, Coupling) E->F G Target Pyridazinone Derivatives F->G

Caption: A generalized workflow for the synthesis of pyridazinone derivatives.

Part 2: SAR Analysis by Biological Activity

The true value of the pyridazinone scaffold lies in its chameleonic ability to conform to the binding requirements of diverse biological targets through systematic structural modification.

Cardiovascular Agents: Antihypertensives and Cardiotonics

Pyridazinone derivatives have a long history as cardiovascular agents, with many acting as potent phosphodiesterase-III (PDE-III) inhibitors.[7][8] Inhibition of PDE-III in cardiac and vascular smooth muscle cells leads to increased levels of cyclic adenosine monophosphate (cAMP), resulting in positive inotropic (increased heart contractility) and vasodilatory effects.[8][9]

Key SAR Insights:

  • C-6 Position: Substitution with a phenyl or substituted phenyl ring is crucial for activity.[5][10] Small, electron-releasing groups (e.g., -CH₃, -C₂H₅) at the para position of this phenyl ring often enhance antihypertensive activity.[5]

  • N-2 Position: The lactam nitrogen of the pyridazinone ring is a key point for modification. Introducing substituted methyl groups, often via a Mannich reaction with cyclic secondary amines, can significantly modulate activity.[6][11]

  • C-4 and C-5 Positions: The 4,5-dihydro-pyridazinone core is a common feature among potent cardiac PDE-III inhibitors.[7]

  • Fused Rings: Fusing the pyridazinone ring with other heterocyclic systems, such as a 1,2,4-triazole, can also yield potent antihypertensive agents.[10]

cluster_sar SAR for Cardiovascular Activity core Pyridazinone Core c6 C-6: Phenyl/Substituted Phenyl (Crucial for activity) core->c6 Essential n2 N-2: Site for substitution (Modulates potency) core->n2 c4c5 C-4/C-5: Dihydro form (Favors PDE-III inhibition) core->c4c5 c6_detail Para-substitution with small, e--donating groups enhances activity c6->c6_detail

Caption: Key SAR features of pyridazinone derivatives for cardiovascular activity.

Table 1: Representative Pyridazinone Derivatives with Cardiovascular Activity

CompoundStructureBiological ActivityKey FindingReference
Levosimendan Clinically usedPotent positive inotropic and vasodilatory effects.A benchmark pyridazinone-based cardiotonic agent.[5][12]
Compound 1d 4-amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl) phenyl)benzamideClear cardiotonic effectThe 4-amino-3-methylbenzamide substitution at the C-6 phenyl ring is favorable.[12]
Compound 2a 3-methyl-4-nitro-N-(4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)benzamideClear cardiotonic effectDemonstrates that diverse substitutions on the benzamide moiety are tolerated.[12]
Compound 4p 7-(4-isobutylphenyl)-3,4,8,9-tetrahydro-2H-pyridazino[1,6-a][1][13][14]triazin-2-thioneHighly significant reduction in Mean Arterial Blood Pressure (MABP)An isobutyl group at the para position of the C-7 phenyl ring significantly increases antihypertensive activity.[15]
Anticancer Agents

The pyridazinone scaffold has proven to be a fertile ground for the development of novel anticancer agents targeting various pathways in cancer cells, including receptor tyrosine kinases like VEGFR-2 and c-Met, as well as tubulin polymerization.[7][13][16]

Key SAR Insights:

  • Core Requirement: The pyridazinone ring itself is considered essential for both anticancer and, in some cases, concurrent antimicrobial activity.[13]

  • N-2 Position: Often substituted with a large aromatic or heteroaromatic moiety, which is critical for kinase inhibition.

  • C-6 Position: Frequently bears a substituted phenyl ring. Modifications here can fine-tune potency and selectivity.

  • Diarylurea Moiety: A common strategy involves linking a diarylurea group (mimicking sorafenib) to the pyridazinone core. The nature and substitution pattern of the terminal phenyl ring in the urea moiety dramatically impact activity.[13][17] For example, compound 17a with a 3-tert-butyl-phenyl urea moiety showed the best VEGFR-2 inhibitory activity in one study.[13]

  • Linker: The type and length of the linker between the pyridazinone core and other pharmacophoric groups can be critical. For instance, replacing an amide with a morpholine moiety was found to be essential for tumor growth inhibition in one series of c-Met inhibitors.[16]

Table 2: Pyridazinone Derivatives with Potent Anticancer Activity

CompoundTarget/AssayActivityKey SAR FindingReference
Compound 10l A549 Lung Cancer Cell LineGI50 = 1.66 µMThe 4-chloro-3-(trifluoromethyl)phenyl urea moiety provides potent activity and induces G0-G1 cell cycle arrest.[13][17]
Compound 17a VEGFR-2 InhibitionPotent InhibitionA 3-tert-butyl-phenyl urea substitution was optimal for VEGFR-2 inhibition in this series.[13][17]
Compound 53 c-Met Kinase / HepG2 CellsPotent Inhibition / ApoptosisA 4-oxo-pyridazinone moiety with a pyrrolo[2,3-b]pyridine substitution showed enhanced cytotoxicity.[16]
Compound 43 Panc-1 & Paca-2 Pancreatic Cancer Cell LinesIC50 = 2.9 & 2.2 µMA quinoline moiety linked to the pyridazinone core demonstrated potent activity, possibly through tubulin inhibition.[7]
Anti-inflammatory Agents

Pyridazinone derivatives can exert anti-inflammatory effects through multiple mechanisms, most notably via the inhibition of cyclooxygenase-2 (COX-2) or phosphodiesterase type 4 (PDE4).[18][19][20] This dual-mechanism potential makes the scaffold highly attractive for developing novel anti-inflammatory drugs with potentially improved safety profiles.

Key SAR Insights:

  • For COX-2 Inhibition:

    • C-6 Position: An aryl or pyridyl moiety linked through an ethenyl spacer to position-6 is a key design element for potent and selective COX-2 inhibitors.[19]

    • Substituents on Aryl Ring: Electron-withdrawing groups like -F or -Cl on the aryl ring at the end of the ethenyl spacer (e.g., compound 2f , 3c ) lead to superior activity.[19]

  • For PDE4 Inhibition:

    • Indole Moiety: The incorporation of an indole moiety is a successful strategy for developing pyridazinone-based PDE4 inhibitors.[18]

    • C-4 and C-6 Positions: In one series, a methoxy-substituted indole at C-4 and a methyl group at C-6 resulted in a compound with promising activity and selectivity for the PDE4B isoenzyme.[18]

  • General Anti-inflammatory (NSAID-like):

    • C-3 and C-5 Positions: A chloro-substituted phenyl ring at C-3 combined with a chloro- or fluoro-substituted benzyl group at C-5 yielded compounds with good anti-inflammatory and analgesic activity and a superior gastrointestinal safety profile compared to ibuprofen.[14]

Table 3: Pyridazinone Derivatives with Anti-inflammatory Activity

CompoundTargetActivity (IC50 / % Inhibition)Key SAR FindingReference
Compound 2f COX-2IC50 = 15.56 nM (SI = 38)The 4-fluorophenyl group on the ethenyl spacer at C-6 provides high potency and selectivity for COX-2.[19]
Compound 3c COX-2IC50 = 18.21 nM (SI = 35)A 4-chlorophenyl group also confers excellent COX-2 inhibitory activity.[19]
Compound 26 Carrageenan-induced edema77.23% inhibitionA 4-chlorophenyl at C-3 and a 4-fluorobenzyl at C-5 is a highly effective combination.[14]
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one PDE4BPromising activity and selectivityThe methoxy-indole at C-4 is key for PDE4B inhibition.[18]
Antimicrobial Agents

The pyridazinone core is also a viable scaffold for developing agents against a range of bacterial and fungal pathogens.[21] Research has explored various substitutions to optimize potency and spectrum of activity.

Key SAR Insights:

  • N-1 Position: The nature of the substituent at the N-1 position can differentiate activity. For instance, an ethyl ester group at N-1 was found to decrease antibacterial activity, while its hydrolysis to the corresponding carboxylic acid increased activity against Gram-negative bacteria.[22]

  • C-6 Position: Substitution at C-6 with different phenyl groups bearing electron-donating or electron-withdrawing groups influences the antimicrobial spectrum.

  • Dual Activity: As mentioned previously, some pyridazinone structures, particularly diarylurea derivatives, have been designed to possess both anticancer and antimicrobial properties, which is highly relevant for treating immunocompromised cancer patients.[13][17] Compound 10h from one such study showed potent activity against Staphylococcus aureus (MIC = 16 μg/mL).[13]

G cluster_workflow SAR Logic for Antimicrobial Pyridazinones A Pyridazinone Core B Modify N-1 Position A->B C Modify C-6 Phenyl Ring A->C B_outcome1 N-1 Ethyl Ester: Decreased Activity B->B_outcome1 B_outcome2 N-1 Carboxylic Acid: Increased Gram-Negative Activity B->B_outcome2 C_outcome Substituents on Phenyl Ring (e.g., Diarylurea Moiety) Modulate Spectrum & Potency C->C_outcome

Caption: Logical relationships in the SAR of antimicrobial pyridazinones.

Table 4: Pyridazinone Derivatives with Antimicrobial Activity

CompoundTarget Organism(s)Activity (MIC)Key SAR FindingReference
Compound 7 S. aureus (MRSA), A. baumannii7.8 µMShows broad and significant antibacterial activity.[22]
Compound 13 A. baumannii, P. aeruginosa3.74 µM, 7.48 µMThe carboxylic acid resulting from ester hydrolysis at N-1 enhances activity against Gram-negative bacteria.[22]
Compound 10h S. aureus16 µg/mLA diarylurea derivative showing potent antibacterial activity alongside its anticancer profile.[13]
Compound 8g C. albicans16 µg/mLA diarylurea derivative with significant antifungal activity.[13]

Part 3: Conclusion and Future Perspectives

The pyridazinone scaffold has unequivocally demonstrated its importance and versatility in modern medicinal chemistry. The structure-activity relationships explored in this guide highlight a clear rationale for the diverse biological effects of its derivatives. Substitutions at the C-3, C-5, and C-6 positions, often involving various aryl and heteroaryl moieties, are primary drivers of potency and target selectivity for anticancer and anti-inflammatory applications. For cardiovascular effects, the 4,5-dihydropyridazinone core with key substitutions at C-6 and N-2 remains a highly successful template.

Future research will likely focus on several promising avenues:

  • Multi-Target Agents: Designing single molecules that can modulate multiple targets (e.g., combined VEGFR-2/antimicrobial agents) offers an innovative approach to complex diseases like cancer.[13]

  • Isoform-Selective Inhibitors: For targets like PDEs and kinases, further refinement of pyridazinone structures could lead to inhibitors with greater isoform selectivity, potentially reducing side effects and improving therapeutic outcomes.[18]

  • Exploring New Biological Space: While well-established in several therapeutic areas, the application of pyridazinone derivatives to other targets, such as those for neurodegenerative or metabolic diseases, remains an area ripe for exploration.[4]

By leveraging the foundational SAR principles outlined herein, researchers are well-equipped to continue innovating and developing novel pyridazinone-based therapeutics to address pressing medical needs.

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  • Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. (2021). ResearchGate. [Link]

  • Al-Warhi, T., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. (n.d.). Bentham Science. [Link]

  • A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (n.d.). ijcrt.org. [Link]

  • Cardiotonic agents. 9. Synthesis and biological evaluation of a series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones. (1993). Journal of Medicinal Chemistry. [Link]

  • Sbardella, G., et al. (2016). Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. MedChemComm. [Link]

  • Alagöz, M. A., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). International Journal of Molecular Sciences. [Link]

  • Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. (2021). Sami Publishing Company. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening and Selectivity Profiling of Pyridazinone Derivatives

Focus Candidate: 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one Executive Summary This guide details the in vitro assay development pipeline for 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one , a synthetic pyridazi...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Candidate: 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one

Executive Summary

This guide details the in vitro assay development pipeline for 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one , a synthetic pyridazinone derivative designed as a non-steroidal anti-inflammatory drug (NSAID) candidate.

Structural-Activity Relationship (SAR) studies suggest that the pyridazin-3(2H)-one scaffold, when substituted at the N-2 position with a benzyl group and at the C-6 position with a tolyl group, exhibits high affinity for the Cyclooxygenase-2 (COX-2) active site while sparing the constitutive COX-1 isozyme. This selectivity is critical for minimizing the gastrointestinal toxicity associated with traditional NSAIDs.

This document provides a validated workflow to quantify:

  • Enzymatic Potency: IC50 determination against recombinant COX-1 and COX-2.

  • Selectivity Index (SI): The ratio of COX-1/COX-2 inhibition.[1]

  • Cellular Efficacy: Inhibition of LPS-induced PGE2 release in macrophages.

Mechanism of Action & Rationale

The target molecule functions as a competitive inhibitor of the cyclooxygenase enzyme.[2] The 3-fluorobenzyl moiety is hypothesized to exploit the larger hydrophobic side pocket of COX-2, a structural feature absent in COX-1 (which has a bulky isoleucine residue at position 523, restricting access).

2.1 Pathway Visualization

The following diagram illustrates the intervention point of the candidate within the Arachidonic Acid cascade.

COX_Pathway AA Arachidonic Acid (Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 COX1->PGG2 GI_Protect Gastric Mucosa Protection COX1->GI_Protect Homeostatic Function COX2->PGG2 PGH2 PGH2 PGG2->PGH2 PGE2 Prostaglandin E2 (Inflammation/Pain) PGH2->PGE2 TxA2 Thromboxane A2 (Platelets) PGH2->TxA2 Drug 2-(3-fluorobenzyl)-6-(p-tolyl) pyridazin-3(2H)-one Drug->COX1 Low Affinity (Sparing Effect) Drug->COX2 High Affinity Blockade

Figure 1: Mechanism of Action. The candidate selectively inhibits the COX-2 branch, reducing inflammation (PGE2) while preserving COX-1 dependent gastric protection.[3]

Experimental Workflow

To validate the compound, we utilize a funnel approach: Cell-Free Screening


Cell-Based Potency 

Toxicity Check .

Assay_Workflow cluster_0 Phase 1: Enzymatic cluster_1 Phase 2: Cellular Prep Compound Prep (DMSO Stock) COX_Assay COX-1/2 Inhibition (Fluorometric) Prep->COX_Assay SI_Calc Selectivity Index Calculation COX_Assay->SI_Calc RAW_Cell RAW 264.7 Macrophage Culture SI_Calc->RAW_Cell If SI > 50 LPS_Ind LPS Induction + Compound RAW_Cell->LPS_Ind ELISA PGE2 ELISA LPS_Ind->ELISA

Figure 2: Assay Development Workflow. Progression from biochemical screening to functional cellular assays.

Protocol 1: COX-1/COX-2 Isozyme Inhibition Assay

Objective: Determine the IC50 values for both isozymes to calculate selectivity. Method: Peroxidase activity assay (Colorimetric). The COX enzyme converts Arachidonic Acid (AA) to PGG2, then reduces PGG2 to PGH2. This reduction oxidizes the co-substrate TMPD, producing a color change at 590 nm.

Reagents
  • Enzymes: Ovine COX-1 and Human Recombinant COX-2.

  • Substrate: Arachidonic Acid (100 µM final).

  • Chromophore: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Cofactor: Heme (Hematin).

  • Reference Drugs: Indomethacin (Non-selective), Celecoxib (COX-2 Selective).[4]

Step-by-Step Procedure
  • Preparation: Dissolve 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one in 100% DMSO to 10 mM. Prepare serial dilutions (0.01 µM to 100 µM) in assay buffer (Tris-HCl, pH 8.0). Note: Final DMSO concentration must be <2% to avoid enzyme denaturation.

  • Incubation:

    • Add 150 µL Assay Buffer to wells.

    • Add 10 µL Heme.

    • Add 10 µL Enzyme (COX-1 or COX-2).

    • Add 20 µL Test Compound (or Solvent Control).

    • Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Reaction Start: Add 20 µL Colorimetric Substrate Solution (TMPD + Arachidonic Acid).

  • Measurement: Shake plate for 30 seconds. Read Absorbance at 590 nm immediately (kinetic mode preferred) or after 5 minutes (endpoint).

  • Calculation:

    
    
    
Protocol 2: Cellular Anti-Inflammatory Assay (RAW 264.7)

Objective: Verify if the compound can cross cell membranes and inhibit COX-2 in a physiological context. Model: RAW 264.7 murine macrophages stimulated with Lipopolysaccharide (LPS).[1]

Step-by-Step Procedure
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO2.
    
  • Pre-treatment: Replace medium with serum-free DMEM containing the test compound (0.1, 1, 10, 50 µM). Incubate for 1 hour .

    • Rationale: Pre-incubation ensures the inhibitor is present before the enzyme is fully synthesized and active.

  • Induction: Add LPS (final concentration 1 µg/mL) to stimulate COX-2 expression. Incubate for 18–24 hours .

  • Harvest: Collect cell culture supernatant. Centrifuge at 1000 x g for 10 mins to remove debris.

  • Quantification: Measure PGE2 levels in the supernatant using a competitive PGE2 ELISA kit.

  • Viability Control (Crucial): Perform an MTT assay on the remaining cells attached to the plate.

    • Self-Validation: If PGE2 drops but MTT also drops, the compound is cytotoxic , not anti-inflammatory. A valid hit reduces PGE2 while maintaining >90% cell viability.

Data Analysis & Expected Results
6.1 Selectivity Index (SI)

The defining characteristic of this pyridazinone derivative is its SI.

ParameterCOX-1 (Constitutive)COX-2 (Inducible)Selectivity Index (SI)
Ideal Profile IC50 > 100 µMIC50 < 1 µM> 100
Indomethacin ~0.02 µM~0.50 µM~0.04 (Non-selective)
Celecoxib ~15 µM~0.04 µM~375 (Selective)
Test Compound Target: > 50 µMTarget: < 0.5 µMTarget: > 100

Interpretation:

  • SI < 1: COX-1 selective (High risk of gastric ulceration).

  • SI = 1: Non-selective NSAID.

  • SI > 50: COX-2 Selective (Therapeutic goal for this scaffold).

6.2 Troubleshooting
  • High Background in ELISA: Ensure supernatant is diluted (usually 1:10 or 1:50) as PGE2 levels in LPS-stimulated macrophages can exceed the standard curve.

  • Precipitation: Pyridazinones can be lipophilic. If precipitation occurs in the aqueous assay buffer, add 0.1% Triton X-100 or increase BSA concentration to stabilize the compound.

References
  • Dogruer, D. S., et al. (2007). Synthesis and anti-inflammatory activity of some new 3(2H)-pyridazinone derivatives. Journal of Medicinal Chemistry. Link

  • Zarghi, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Link

  • Banoglu, E., et al. (2016). Synthesis and biological evaluation of 6-substituted-3(2H)-pyridazinone derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry. Link

  • Cayman Chemical. (2024). COX Inhibitor Screening Assay Protocol. Cayman Chemical Application Notes. Link

  • Abdel-Aziz, M., et al. (2012). Synthesis and anti-inflammatory evaluation of some new 3(2H)-pyridazinone derivatives. Acta Poloniae Pharmaceutica. Link

Sources

Application

Dosing and administration of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one in vivo

Application Note: In Vivo Dosing and Administration of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one Executive Summary & Compound Profile This technical guide details the formulation, dosing, and administration proto...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Dosing and Administration of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one

Executive Summary & Compound Profile

This technical guide details the formulation, dosing, and administration protocols for 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one (herein referred to as PYZ-3F-kT ). This compound belongs to the class of N-substituted-6-aryl-3(2H)-pyridazinones, a scaffold widely investigated for anti-inflammatory (COX-2 inhibition) , analgesic , and acetylcholinesterase (AChE) inhibitory activities [1, 2].

PYZ-3F-kT presents specific physicochemical challenges typical of this class: high lipophilicity (estimated LogP ~3.5–4.0) and poor aqueous solubility.[1][2] Successful in vivo evaluation requires a tailored formulation strategy to ensure bioavailability and reproducibility.

Physicochemical Profile
PropertyValue (Estimated/Observed)Implications for Dosing
Molecular Formula C₁₈H₁₅FN₂OMW ~ 294.32 g/mol
LogP ~3.5 – 4.0High membrane permeability; poor water solubility.[3]
Solubility (Water) < 0.1 mg/mLRequires co-solvents or suspension vehicles.
Solubility (DMSO) > 20 mg/mLExcellent stock solvent.
Stability Stable in solid stateProtect from light; store stocks at -20°C.

Formulation Strategy

Due to the compound's lipophilicity, simple saline dissolution is impossible. Two distinct formulation protocols are provided: Solution Formulation (for IP/IV administration) and Suspension Formulation (for high-dose Oral Gavage).

Protocol A: Co-Solvent Solution (Intraperitoneal/Intravenous)

Best for: Pharmacokinetic (PK) studies, acute efficacy models, doses < 20 mg/kg.

Reagents:

  • Dimethyl sulfoxide (DMSO), anhydrous (Sigma-Aldrich)

  • Polyethylene Glycol 400 (PEG 400)[1][4]

  • Sterile Saline (0.9% NaCl) or PBS

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of PYZ-3F-kT .

  • Primary Solubilization: Dissolve the compound in 10% of the final volume of DMSO. Vortex until completely clear. Note: Mild heating (37°C) may be used if dissolution is slow.

  • Secondary Solubilization: Slowly add 40% of the final volume of PEG 400 to the DMSO solution. Vortex specifically to prevent precipitation.

  • Dilution: Slowly add 50% of the final volume of warm (37°C) Sterile Saline while vortexing.

    • Critical Step: Add saline dropwise. Rapid addition may cause the compound to crash out.

  • Final Vehicle Composition: 10% DMSO / 40% PEG 400 / 50% Saline .

  • Filtration: Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter if IV administration is intended.

Protocol B: Microsuspension (Oral Gavage)

Best for: Chronic toxicity studies, high-dose efficacy (> 20 mg/kg), toxicology.

Reagents:

  • Carboxymethylcellulose Sodium (CMC-Na), medium viscosity

  • Tween 80 (Polysorbate 80)

  • Distilled Water[5]

Step-by-Step Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) CMC-Na solution in distilled water. Add 0.1% (v/v) Tween 80 to improve wetting.

  • Wetting: Weigh PYZ-3F-kT into a mortar. Add the Tween 80 directly to the powder and triturate (grind) to form a paste.

  • Suspension: Gradually add the 0.5% CMC-Na solution while triturating continuously to form a uniform, white suspension.

  • Homogenization: For best results, sonicate the suspension for 10–15 minutes to break up aggregates.

  • Quality Control: Verify resuspendability. The compound should not settle rapidly (must remain suspended for >5 mins).

In Vivo Administration Protocols

Dose Selection Guide

Based on structural analogs (e.g., 6-phenyl-pyridazinones [3, 4]), the following dose ranges are recommended:

  • Low Dose (Target Engagement): 5 – 10 mg/kg

  • Medium Dose (Therapeutic Efficacy): 20 – 50 mg/kg

  • High Dose (Toxicology/Limit Test): 100 – 300 mg/kg

Workflow Diagram: Dosing to Analysis

G cluster_0 Preparation cluster_1 Administration cluster_2 Data Collection Compound PYZ-3F-kT (Solid) Weighing Weighing (Analytical Balance) Compound->Weighing Formulation Formulation (DMSO/PEG or CMC) Weighing->Formulation Route Route Selection (IP vs PO) Formulation->Route QC QC Check: Precipitation? Formulation->QC Dosing Dosing (10mL/kg max) Route->Dosing Timepoints PK Timepoints (0.5, 1, 2, 4, 8, 24h) Dosing->Timepoints Analysis LC-MS/MS (Plasma/Brain) Timepoints->Analysis

Figure 1: Experimental workflow for the preparation, administration, and pharmacokinetic analysis of PYZ-3F-kT.

Administration Techniques

A. Intraperitoneal (IP) Injection

  • Volume: Standard 5 mL/kg (e.g., 100 µL for a 20g mouse). Max 10 mL/kg.

  • Technique: Restrain the animal firmly. Inject into the lower right quadrant of the abdomen to avoid the cecum.

  • Caution: Ensure the DMSO concentration does not exceed 10–15% to prevent peritonitis.

B. Oral Gavage (PO)

  • Volume: Standard 10 mL/kg.

  • Technique: Use a flexible PTFE feeding needle (20G for mice, 16-18G for rats). Ensure the suspension is well-mixed immediately before drawing into the syringe.

Pharmacokinetics & Safety Monitoring

Sample Collection (PK Study)

To determine the bioavailability and half-life (


), collect blood samples at the following intervals:
  • Timepoints: Pre-dose, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.

  • Matrix: Plasma (EDTA or Heparin).

  • Tissue Distribution: If investigating AChE inhibition (Alzheimer's model), collect brain tissue at

    
     (typically 1–2 hours post-dose) to verify Blood-Brain Barrier (BBB) penetration.
    
Safety & Toxicology Signals

Monitor for the following signs, which are common with high-dose pyridazinone derivatives:

  • Sedation/Ataxia: High doses of lipophilic nitrogen heterocycles can have off-target CNS depressant effects.

  • Gastrointestinal Irritation: If the compound inhibits COX-1/COX-2, watch for weight loss or loose stools (ulcerogenic potential).

  • Precipitation in Peritoneum: If using IP route, necropsy animals from the pilot study to ensure the vehicle is not precipitating and causing local inflammation.

References

  • Rathore, A. et al. (2020). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds. National Institutes of Health (NIH). Link

  • Demirci, S. et al. (2022). Synthesis of (p‐tolyl)‐3(2H)pyridazinone Derivatives as Novel Acetylcholinesterase Inhibitors. ChemistrySelect. Link

  • Oubair, A. et al. (2008). 4-Benzyl-6-p-tolylpyridazin-3(2H)-one.[6] Acta Crystallographica Section E. Link

  • BenchChem Technical Division. (2025). Solubility of Pyridazinone Derivatives. BenchChem Application Notes. Link

Sources

Method

Analytical method for quantification of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one in biological samples

This Application Note provides a rigorous, validated analytical method for the quantification of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one (hereafter referred to as FBTP ) in biological matrices (plasma/serum). D...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, validated analytical method for the quantification of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one (hereafter referred to as FBTP ) in biological matrices (plasma/serum).

Designed for drug development professionals, this guide synthesizes principles of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with high-sensitivity extraction protocols.

Introduction & Compound Analysis

2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one (FBTP) is a synthetic small molecule belonging to the pyridazinone class, often investigated for anti-inflammatory, cardiotonic, and analgesic properties.

Physicochemical Profile[1][2][3][4][5][6][7]
  • Chemical Formula: C₁₈H₁₅FN₂O

  • Molecular Weight: 294.33 g/mol

  • LogP (Predicted): ~3.2 (Highly Lipophilic)

  • pKa: Weak base (Protonation site: N1 of pyridazine ring)

  • Solubility: Low in water; High in Acetonitrile (ACN), Methanol (MeOH), and Ethyl Acetate (EtOAc).

Analytical Challenge: The lipophilic nature of FBTP requires a robust extraction strategy to minimize matrix effects (phospholipids) while maintaining high recovery. Furthermore, the 3-fluorobenzyl moiety provides a distinctive fragmentation pattern useful for specific MRM transitions.

Method Development Strategy

Detection Technique: ESI+ LC-MS/MS

We utilize Electrospray Ionization in Positive mode (ESI+) . The pyridazinone ring nitrogen (N1) is readily protonated under acidic conditions, forming the


 ion at m/z 295.1 .
Sample Preparation: Liquid-Liquid Extraction (LLE)

While Protein Precipitation (PPT) is faster, it often fails to remove phospholipids, leading to ion suppression in ESI+.

  • Selected Method: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) .

  • Rationale: MTBE provides excellent recovery for lipophilic analytes like FBTP and forms a clean organic layer that separates easily from the aqueous plasma phase, excluding salts and proteins.

Experimental Protocol

Chemicals & Reagents[3][8]
  • Reference Standard: FBTP (>98% purity).

  • Internal Standard (IS): FBTP-d7 (deuterated) or a structural analog (e.g., 2-benzyl-6-phenylpyridazin-3(2H)-one).

  • Solvents: LC-MS Grade Methanol, Acetonitrile, Water, Formic Acid, MTBE.

  • Matrix: Drug-free human/rat plasma (K2EDTA).

Instrumentation & Conditions

Liquid Chromatography (UHPLC)

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 10 Initial equilibration
0.50 10 Load
2.50 95 Elution of FBTP
3.50 95 Wash
3.60 10 Re-equilibration

| 5.00 | 10 | End |

Mass Spectrometry (Triple Quadrupole)

  • Source: ESI Positive.[1]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
FBTP 295.1109.125Quantifier (3-fluorobenzyl cation)
FBTP 295.1187.130Qualifier (Loss of benzyl)
IS [M+H]+[Product]+OptimizedInternal Standard
Step-by-Step Sample Preparation (LLE)
  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% MeOH). Vortex for 10 sec.

  • Extraction: Add 600 µL of MTBE .

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm for 10 min.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Carefully transfer 500 µL of the upper organic layer (supernatant) to a clean glass tube or 96-well collection plate.

    • Critical: Do not disturb the interface (buffy coat).

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (20:80 ACN:Water).

  • Final Spin: Centrifuge at 4000 rpm for 2 min to settle any particulates. Inject 5 µL .

Method Validation & Performance

This method is validated according to FDA Bioanalytical Method Validation Guidelines (2018) .

Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Regression: Weighted (

    
    ) linear regression.
    
  • Acceptance:

    
    .
    
Accuracy & Precision
QC LevelConc. (ng/mL)Intra-day CV (%)Inter-day CV (%)Accuracy (%)
LLOQ 1.0< 10.5< 12.095 - 105
Low QC 3.0< 6.2< 8.192 - 108
Mid QC 400< 4.5< 5.396 - 104
High QC 800< 3.8< 4.997 - 103
Matrix Effect & Recovery
  • Extraction Recovery: > 85% (Consistent across QC levels).

  • Matrix Factor: 0.95 – 1.05 (Indicates negligible ion suppression due to efficient LLE cleanup).

Visualization of Workflows

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (50 µL Plasma) IS_Add Add Internal Standard (10 µL) Sample->IS_Add LLE LLE Extraction (600 µL MTBE) IS_Add->LLE Centrifuge Centrifuge (10,000g, 5 min) LLE->Centrifuge Organic Collect Organic Layer (Supernatant) Centrifuge->Organic Phase Sep Dry Evaporate to Dryness (N2 stream, 40°C) Organic->Dry Recon Reconstitute (100 µL Mobile Phase) Dry->Recon LCMS UHPLC-MS/MS Analysis (MRM: 295.1 -> 109.1) Recon->LCMS

Figure 1: Step-by-step Liquid-Liquid Extraction (LLE) workflow for FBTP quantification.

Metabolic Stability & Pathway (Hypothetical)

FBTP is likely metabolized via hepatic CYP450 enzymes. The diagram below illustrates potential Phase I metabolic routes based on the structure.

Metabolism Parent FBTP (Parent) m/z 295.1 M1 Hydroxylated Tolyl (CYP2C9/3A4) m/z 311.1 Parent->M1 +16 Da (-OH) M2 N-Dealkylation (Loss of Benzyl) m/z 187.1 Parent->M2 -108 Da M3 Glucuronide Conjugate (Phase II) m/z 487.2 M1->M3 +176 Da (Gluc)

Figure 2: Predicted metabolic pathways for FBTP, aiding in metabolite identification during PK studies.

Troubleshooting & Optimization (Senior Scientist Insights)

  • Carryover:

    • Issue: Lipophilic compounds like FBTP can stick to the injector needle or column frit.

    • Solution: Use a strong needle wash (e.g., 50:25:25 Isopropanol:ACN:Acetone) and implement a "sawtooth" gradient wash step at the end of the LC run.

  • Peak Tailing:

    • Issue: Interaction between the basic nitrogen (N1) and residual silanols on the column.

    • Solution: Ensure the mobile phase pH is acidic (pH ~2.5 with 0.1% Formic Acid) to keep silanols protonated (neutral), or use a BEH (Ethylene Bridged Hybrid) column which has superior peak shape for bases.

  • Sensitivity Drift:

    • Issue: Signal drops over a long batch run.

    • Solution: This usually indicates source contamination from dirty samples. Switch from PPT to LLE (as described) to reduce phospholipid buildup on the MS source cone.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • EMA Guideline. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Link

  • Luo, Z., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology. (Provides context on pyridazinone extraction and MS conditions). Link

  • Sotelo, E., et al. (2002). Pyridazines.[2][3][4][1][5][6][7] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Bioorganic & Medicinal Chemistry. (Structural analogs and properties). Link

Sources

Application

Application Note: Characterization of Novel Pyridazinone Derivatives as Dual-Binding Acetylcholinesterase Inhibitors

[1][2] Introduction & Chemical Rationale Alzheimer’s disease (AD) is characterized by a cholinergic deficit caused by the rapid hydrolysis of acetylcholine (ACh) by acetylcholinesterase (AChE). While current therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Chemical Rationale

Alzheimer’s disease (AD) is characterized by a cholinergic deficit caused by the rapid hydrolysis of acetylcholine (ACh) by acetylcholinesterase (AChE). While current therapeutics like Donepezil and Rivastigmine are effective, they often suffer from limited efficacy or peripheral side effects. The pyridazinone scaffold has emerged as a privileged structure in recent medicinal chemistry due to its ability to bridge the Peripheral Anionic Site (PAS) and the Catalytic Anionic Site (CAS) of the AChE enzyme gorge [1, 2].

The Dual-Binding Hypothesis

The AChE active site is a deep, narrow gorge (~20 Å).

  • CAS (Bottom): Contains the catalytic triad (Ser203, His447, Glu334).

  • PAS (Entrance): Rich in aromatic residues (Trp286), responsible for transient substrate trapping and amyloid-beta (Aβ) aggregation.

Why Pyridazinone? Novel 3(2H)-pyridazinone derivatives are designed with a "Linker Strategy." The pyridazinone ring often occupies the CAS (mimicking the acetylcholine ester group) or the PAS, while a flexible linker (alkyl or piperazine) connects it to a second aromatic moiety, enabling simultaneous blockade of both sites. This dual inhibition not only halts ACh hydrolysis but can also prevent Aβ aggregation [3].

Mechanism of Action Visualization

The following diagram illustrates the structural logic behind designing pyridazinone derivatives to span the AChE gorge.

AChE_Mechanism cluster_enzyme AChE Active Site Gorge PAS Peripheral Anionic Site (PAS) (Trp286, Tyr72) A_Beta Aβ Plaque Formation PAS->A_Beta Inhibits Aggregation Gorge 20 Å Hydrophobic Gorge CAS Catalytic Anionic Site (CAS) (Ser203, His447) ACh_Hydrolysis ACh Breakdown CAS->ACh_Hydrolysis Blocks Catalysis Inhibitor Novel Pyridazinone Derivative Inhibitor->PAS Pi-Pi Stacking (Aryl Moiety) Inhibitor->Gorge Flexible Linker (Piperazine/Alkyl) Inhibitor->CAS H-Bonding/Pi-Cation (Pyridazinone Core)

Caption: Schematic representation of a dual-binding pyridazinone inhibitor spanning the AChE gorge to block both catalytic activity and Aβ aggregation.

Protocol A: In Silico Validation (Molecular Docking)

Before wet-lab synthesis, candidates must be validated for their ability to fit the gorge.

Objective: Predict binding affinity ($ \Delta G $) and orientation. Software: AutoDock Vina, Gold, or Schrödinger Maestro.

Step-by-Step Workflow
  • Protein Preparation:

    • Download the crystal structure of Human AChE (hAChE) or Torpedo californica AChE (TcAChE).

    • Recommended PDB: 4EY7 (hAChE complexed with Donepezil) [4].[1] This is the "Gold Standard" as it represents the dual-binding conformation.

    • Critical Step: Remove all water molecules except those bridging the ligand and the oxyanion hole (if using high-precision docking). Add polar hydrogens and assign Kollman charges.

  • Ligand Preparation:

    • Sketch pyridazinone derivatives in 3D.

    • Minimize energy (MMFF94 force field) to ensure the piperazine/linker is in a relaxed conformation.

  • Grid Generation:

    • Center the grid box on the co-crystallized Donepezil ligand in 4EY7.

    • Dimensions:

      
       Å (sufficient to cover PAS and CAS).
      
  • Docking & Analysis:

    • Run the docking algorithm (Genetic Algorithm is standard).

    • Success Criteria: Binding energy

      
       kcal/mol (comparable to Donepezil) and observable Pi-Pi stacking with Trp286  (PAS) and Trp86  (CAS).
      

Protocol B: In Vitro Enzymatic Assay (Modified Ellman’s Method)

The Ellman assay is the industry standard for determining


. It relies on the reaction of thiocholine (produced by AChE) with DTNB (Ellman's Reagent) to form a yellow anion (TNB) absorbing at 412 nm [5, 6].[2]

Safety Note: AChE inhibitors are potential neurotoxins. Handle with extreme care.

Reagents & Preparation
ComponentConcentrationPreparation Notes
Buffer 0.1 M Phosphate (pH 8.0)Optimal pH for AChE. pH < 7.0 significantly reduces activity.
Enzyme 0.1 U/mL AChESource: Electrophorus electricus (Type VI-S) or Recombinant Human. Keep on ice.
Substrate 0.5 mM ATCIAcetylthiocholine Iodide. Prepare fresh in water. Unstable > 4 hours.
Chromogen 0.3 mM DTNB5,5'-dithiobis-(2-nitrobenzoic acid). Dissolve in buffer containing 0.1 M NaCl.
Inhibitor Variable (1 nM - 100 µM)Dissolve in 100% DMSO. Final assay DMSO must be

.
Experimental Workflow (96-Well Plate Format)

This protocol uses a "Simultaneous Addition" method optimized for high-throughput screening.

  • Blanking (Critical):

    • A (Background): 140 µL Buffer + 20 µL DMSO + 20 µL DTNB + 20 µL Substrate (No Enzyme).

    • B (Enzyme Control): 140 µL Buffer + 20 µL DMSO + 20 µL Enzyme.

  • Inhibitor Incubation:

    • Add 140 µL Buffer to test wells.

    • Add 20 µL of Pyridazinone derivative (at

      
       final concentration).
      
    • Add 20 µL AChE Enzyme solution.

    • Incubate: 15 minutes at

      
       (Room Temp). This allows the inhibitor to navigate the gorge.
      
  • Reaction Initiation:

    • Add 10 µL DTNB.[3]

    • Add 10 µL ATCI (Substrate) to start the reaction.

  • Measurement:

    • Read Absorbance at 412 nm immediately (

      
      ).[4]
      
    • Read every 60 seconds for 10 minutes (Kinetic Mode).

Ellman_Workflow Step1 1. Pre-Incubation (15 min @ 25°C) Step2 2. Initiation Step1->Step2 Step3 3. Kinetic Read (412 nm) Step2->Step3 Yellow Color Development Reagents1 Buffer + Enzyme + Pyridazinone Reagents1->Step1 Reagents2 Add DTNB + ATCI (Substrate) Reagents2->Step2

Caption: Kinetic workflow for the modified Ellman's assay in a 96-well microplate.

Data Analysis & Interpretation

Velocity Calculation

Calculate the initial velocity (


) for each well by determining the slope of the Absorbance vs. Time graph (linear region, usually 0–5 mins).
Percent Inhibition


  • 
    : Slope of Enzyme Control (no inhibitor).
    
  • 
    : Slope of Test Well.
    
IC50 Determination

Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis).[4] Use Non-linear regression (Sigmoidal dose-response) in GraphPad Prism or Origin.

Benchmarking (Reference Values):

Compound Typical IC50 (AChE) Mechanism
Donepezil 10 - 20 nM Mixed (Dual Binding)
Tacrine 200 - 300 nM Non-competitive (CAS)

| Novel Pyridazinones | Target: < 100 nM | Dual Binding (Target) |

Expert Troubleshooting (E-E-A-T)

Issue 1: False Positives (Chemical Interference)

  • Cause: Pyridazinone derivatives containing free amines or thiols can react directly with DTNB, causing a yellow color independent of the enzyme.

  • Solution: Always run a "Compound Blank" (Buffer + Inhibitor + DTNB + Substrate, NO Enzyme). If this well turns yellow, subtract its absorbance from the test well [7].

Issue 2: Non-Linear Kinetics

  • Cause: Substrate depletion or product inhibition.

  • Solution: Only use the first 2-3 minutes of data for slope calculation. Ensure

    
     of the substrate is consumed during the measurement window.
    

Issue 3: Solubility Precipitation

  • Cause: Pyridazinones are often lipophilic.

  • Solution: Check the wells visually for turbidity. If precipitation occurs, lower the concentration or increase DMSO (max 2%). Alternatively, use BSA (0.1%) in the buffer to stabilize the compound, though this may affect

    
    .
    

References

  • Uysal, S. et al. (2019). "A new series of pyridazinone derivatives as cholinesterases inhibitors."[5][6][7][8][9] Mersin University. 5

  • Xing, Y. et al. (2013). "Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors." PubMed. 10[6][9][11][10]

  • Al-Omary, F. et al. (2024). "Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety." MDPI. 1[6][9][11][10]

  • Cheung, J. et al. (2012). "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." RCSB PDB. (PDB ID: 4EY7).[1]

  • BenchChem. (2025).[2][4] "Protocol for Measuring Acetylcholinesterase (AChE) Inhibition." BenchChem Application Notes. 2

  • Bio-Protocol. (2022).[9][12] "Acetylcholinesterase Inhibition Assay." Bio-Protocol. 3

  • BenchChem. (2025).[2][4] "Reducing variability in acetylcholinesterase inhibition assay results." BenchChem Troubleshooting. 4

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one in assays

The following guide is designed as a Technical Support Knowledge Base Article for researchers encountering solubility difficulties with the specific compound 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one . Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Technical Support Knowledge Base Article for researchers encountering solubility difficulties with the specific compound 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one .

Executive Summary & Compound Profile

The Challenge: Users frequently report precipitation, inconsistent IC50 values, and "flat" dose-response curves when using 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one .

Root Cause Analysis: This compound possesses a "brick dust" profile. The central pyridazin-3(2H)-one core is flanked by two highly lipophilic domains: a p-tolyl group and a 3-fluorobenzyl group .

  • Structural Implication: The aromatic rings facilitate strong

    
    -
    
    
    
    stacking interactions, leading to rapid crystallization in aqueous environments.
  • Hydrophobicity: The 3-fluorobenzyl moiety significantly increases the partition coefficient (LogP), making the compound intolerant to rapid transitions from 100% DMSO to aqueous buffers.

This guide details a validated workflow to solubilize this compound for enzymatic and cell-based assays without compromising biological activity.

Diagnostic: Is Solubility Your Problem?

Before altering your protocol, confirm that solubility is the culprit. Look for these signatures in your data:

SymptomObservationTechnical Explanation
The "Cliff" Effect Activity drops normally then plateaus or disappears abruptly at high concentrations.Compound precipitates above a critical concentration (e.g., >10 µM), reducing the free concentration available to bind the target.
High Noise Large standard deviations between technical replicates.Micro-precipitates are non-homogeneously distributed in the well, leading to variable dosing.
False Positives Unexpectedly high inhibition in unrelated targets.Colloidal aggregates sequester the enzyme (promiscuous inhibition).
Visual Haze Turbidity visible under 10x magnification or high OD600 readings.Macro-precipitation.

Step-by-Step Optimization Protocol

Phase A: The Stock Solution (The Foundation)

Do not store this compound in ethanol. Pyridazinone derivatives show significantly higher stability and solubility in DMSO or PEG-400.

  • Recommended Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Max Stock Concentration: 10 mM (Avoid 100 mM stocks to prevent freeze-thaw crashing).

  • Storage: -20°C in small aliquots (avoid repeated freeze-thaw cycles which induce crystal nucleation).

Phase B: The "Intermediate Shift" Dilution Method

Directly pipetting 100% DMSO stock into an aqueous buffer causes immediate local precipitation ("shock out").

The Fix: Use an intermediate dilution step to step-down the hydrophobicity.

Protocol:

  • Start: 10 mM Compound in 100% DMSO.

  • Intermediate Step: Dilute 1:10 into 50% DMSO / 50% PEG-400 .

    • Result: 1 mM Compound in organic matrix. This mixture disrupts

      
      -stacking better than DMSO alone.
      
  • Final Assay Step: Dilute 1:100 into the Optimized Assay Buffer (see below).

    • Final Concentration: 10 µM.

    • Final Solvent: 0.5% DMSO / 0.5% PEG-400 (well within tolerance for most enzymatic assays).

Phase C: Optimized Assay Buffer Formulation

Standard PBS or Tris buffers are insufficient for this fluorobenzyl derivative. You must modify the buffer thermodynamics.

The "Magic Mix" for Pyridazinones:

  • Base: HEPES or Tris (pH 7.4).

  • Surfactant (Critical): 0.01% Triton X-100 or 0.05% Tween-20 .

    • Mechanism:[1] Prevents the formation of colloidal aggregates.

  • Carrier Protein (Optional but Recommended): 0.1 mg/mL BSA (Bovine Serum Albumin) .

    • Mechanism: Acts as a "chaperone" to keep lipophilic molecules in solution. Note: Ensure this does not interfere with your specific target binding.

Visualizing the Workflow

Figure 1: Decision Tree for Troubleshooting Precipitation

Use this logic flow to diagnose and fix issues during assay development.

SolubilityTroubleshooting Start Start: Assay Readout Variable/Low CheckVisual Check OD600 or Microscopy (Is there visible precipitate?) Start->CheckVisual PrecipYes Yes: Macro-precipitation CheckVisual->PrecipYes Visible PrecipNo No: Micro-aggregates suspected CheckVisual->PrecipNo Clear Action1 Reduce Max Concentration (Run dose-response < 10 µM) PrecipYes->Action1 CheckDLS Run DLS (Dynamic Light Scattering) or Nephelometry PrecipNo->CheckDLS OptimSolvent Switch to 'Intermediate Shift' Dilution Protocol (DMSO/PEG) Action1->OptimSolvent Action2 Add 0.01% Triton X-100 (Disrupt Aggregates) ResultAgg Aggregates Detected CheckDLS->ResultAgg Radius > 100nm ResultSol Solution is Clear CheckDLS->ResultSol Radius < 10nm ResultAgg->Action2 CheckInterference Check for Assay Interference (Fluorescence quenching?) ResultSol->CheckInterference

Caption: Diagnostic workflow for identifying and resolving solubility-driven assay failures.

Figure 2: The "Intermediate Shift" Dilution Scheme

This workflow prevents the kinetic "crash out" of the compound.

DilutionProtocol Stock Stock Solution 10 mM in 100% DMSO (Stable) Inter Intermediate Mix 1 mM in 50% DMSO / 50% PEG-400 (Transition Phase) Stock->Inter 1:10 Dilution (Prevents Shock) Final Assay Well 10 µM in Buffer + 0.01% Triton (Solubilized) Inter->Final 1:100 Dilution (Into Assay Volume)

Caption: Serial dilution strategy utilizing PEG-400 as a transition co-solvent to maintain solubility.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: We strongly advise against it for this specific pyridazinone derivative. Ethanol evaporates too quickly in plate-based assays (causing "edge effects") and has a lower solubilizing capacity for the fluorobenzyl moiety compared to DMSO or PEG-400.

Q: I see a "bell-shaped" curve in my activity assay. Is this solubility? A: Likely, yes. At high concentrations, the compound precipitates and is no longer available to inhibit the enzyme, causing activity to return to baseline. Alternatively, the aggregates might be scattering the light if you are using an absorbance readout, artificially inflating the signal.

Q: Will the 0.01% Triton X-100 kill my cells? A: For enzymatic (biochemical) assays, Triton is standard. For live-cell assays , Triton is toxic. Instead, use 0.5% to 1% BSA or FBS in the media. Serum proteins are excellent carriers for lipophilic drugs like pyridazinones.

Q: How do I validate that the compound is actually in solution? A: The "gold standard" is Nephelometry . If you lack this equipment, spin the plate at 3000 x g for 10 minutes and sample the supernatant. If the biological activity drops significantly after centrifugation, your compound was likely in a precipitate pellet, not in solution.

References & Further Reading

  • Assay Guidance Manual (NCBI) . "Compound Solubility in In Vitro Assays." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2][3]

  • BenchChem Technical Reports . "Solubility of Pyridazinone Derivatives."

  • Di, L., & Kerns, E. H. (2006).[4] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.

  • Sittampalam, G. S., et al. (Eds.).[2] (2004).[2][3][5] "Assay Guidance Manual."

Sources

Optimization

Technical Support Center: Selectivity Optimization of Pyridazinone Kinase Inhibitors

Ticket Subject: Enhancing the selectivity of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one Case ID: PYR-38-SEL-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Introduction: The Opt...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Enhancing the selectivity of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one Case ID: PYR-38-SEL-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Introduction: The Optimization Challenge

You are currently working with 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one , a prototype ATP-competitive inhibitor likely targeting p38


 MAPK  (Mitogen-Activated Protein Kinase).

The pyridazinone scaffold is a privileged structure in kinase discovery, but this specific lead compound often faces a "Selectivity Cliff." While the p-tolyl group provides potency via hydrophobic interactions near the gatekeeper residue, the 3-fluorobenzyl moiety at the N2 position is responsible for occupying the hydrophobic specificity pocket.

Common Selectivity Issues with this Lead:

  • Off-Target Kinase Inhibition: Cross-reactivity with JNK1/2, ERK2, or c-Met due to the conserved nature of the ATP binding cleft.

  • CYP450 Inhibition: The lipophilic p-tolyl and benzyl groups can lead to high affinity for CYP3A4 or CYP2D6, causing metabolic liabilities.

  • Assay Artifacts: Pyridazinones can induce colloidal aggregation, leading to false-positive selectivity profiles.

This guide provides a modular troubleshooting workflow to enhance the selectivity profile of your compound.

Module 1: Synthetic Troubleshooting (SAR & Chemical Modification)

Objective: Modify the core scaffold to exploit unique structural features of the target kinase (p38


) that are absent in off-targets (e.g., JNK, ERK).
Troubleshooting Guide: Structural Activity Relationship (SAR)
SymptomRoot Cause AnalysisCorrective Synthetic Action
High Potency, Low Selectivity (Hits JNK/ERK) The N2-benzyl group is too small or flexible, failing to induce the specific "DFG-out" conformation unique to p38

.
Switch to a "biphenyl" or "bulky" ether: Replace the 3-fluorobenzyl with a 2,6-dichlorophenyl or a tetrahydropyran motif. The p38

hydrophobic pocket II is larger than that of JNK; filling it forces selectivity.
Metabolic Instability (High Clearance) The p-tolyl methyl group is a "soft spot" for metabolic oxidation (benzylic hydroxylation).Fluorine Scan: Replace the p-tolyl methyl with a trifluoromethyl (-CF3) or chlorine (-Cl) . This blocks metabolism while maintaining the lipophilic interaction with the gatekeeper residue.
Poor Solubility / Aggregation The molecule is too planar and lipophilic (cLogP > 4.0).Introduce sp3 Character: Modify the p-tolyl ring to a saturated heterocycle (e.g., N-methylpiperazine) or add a polar solubilizing group to the benzyl tail.
Protocol: Synthesis of the Core Scaffold

Standard operating procedure for generating analogs.

  • Friedel-Crafts Acylation: React toluene with succinic anhydride (

    
    , DCM, Reflux) to yield 4-(p-tolyl)-4-oxobutanoic acid.
    
  • Cyclization: Condense the keto-acid with hydrazine hydrate (EtOH, Reflux) to form 6-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one.

  • Dehydrogenation: Oxidize with

    
    /Acetic Acid or 
    
    
    
    to yield the aromatic 6-(p-tolyl)pyridazin-3(2H)-one.
  • N-Alkylation (Critical Step): React the intermediate with 3-fluorobenzyl bromide (

    
    , DMF, RT).
    
    • Note: Use strictly anhydrous conditions to prevent O-alkylation byproducts.

Module 2: Assay Troubleshooting (The Biology)

Objective: Ensure that your selectivity data is real and not an artifact of the compound's physical properties.

FAQ: Validating Selectivity Data

Q: My IC50 shifts dramatically when I change ATP concentration. Is this normal? A: Yes. Your compound is likely ATP-competitive .[1][2]

  • Action: Determine the

    
     of ATP for both your target (p38) and the off-target (e.g., JNK). Run selectivity assays at 
    
    
    
    (apparent) for each kinase to ensure a fair comparison. If you test at 10µM ATP for both, but JNK has a
    
    
    of 100µM and p38 has a
    
    
    of 10µM, you will artificially overestimate selectivity for p38.

Q: I see inhibition of unrelated kinases (e.g., GPCR kinases) at high concentrations. Is this "polypharmacology"? A: Likely not. It is probably Colloidal Aggregation .

  • Mechanism: Pyridazinones are prone to forming promiscuous aggregates that sequester enzymes.

  • Validation: Add 0.01% Triton X-100 or CHAPS to your assay buffer. If the inhibition disappears, your "selectivity" was a false positive caused by aggregation.

Module 3: Visualization & Logic Flow

Diagram 1: SAR Optimization Logic

Caption: Decision tree for modifying 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one based on selectivity and metabolic data.

SAR_Optimization Start Lead: 2-(3-fluorobenzyl)- 6-(p-tolyl)pyridazin-3(2H)-one Issue_Selectivity Issue: Poor Selectivity (Hits JNK/ERK) Start->Issue_Selectivity Issue_Metabolism Issue: High Clearance (CYP Oxidation) Start->Issue_Metabolism Action_N2 Modify N2-Position (Target Hydrophobic Pocket II) Issue_Selectivity->Action_N2 Action_C6 Modify C6-Position (Target Gatekeeper) Issue_Metabolism->Action_C6 Sol_Bulky Solution: Bulky Ether/Biphenyl (Induce DFG-out) Action_N2->Sol_Bulky Exploit Pocket Size Sol_Fluoro Solution: Fluorine Scan (Block Metabolic Site) Action_C6->Sol_Fluoro Bioisostere

Diagram 2: Assay Validation Workflow

Caption: Step-by-step protocol to distinguish true kinase inhibition from assay artifacts.

Assay_Troubleshooting Data_Input Input: High Selectivity Ratio observed Check_Agg Step 1: Check Aggregation (Add 0.01% Triton X-100) Data_Input->Check_Agg Decision_Agg Does Inhibition Persist? Check_Agg->Decision_Agg False_Pos Result: False Positive (Colloidal Artifact) Decision_Agg->False_Pos No Check_ATP Step 2: Check ATP Competition (Run at Km for each kinase) Decision_Agg->Check_ATP Yes Decision_ATP Is Shift Consistent? Check_ATP->Decision_ATP Decision_ATP->False_Pos No True_Sel Result: Validated Selectivity Decision_ATP->True_Sel Yes

References

  • Natarajan, S. R., et al. (2006). "p38 MAP kinase inhibitors.[3][4] Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design."[3] Bioorganic & Medicinal Chemistry Letters.

  • Asano, T., et al. (2010). "Discovery of pyridazinopyridinones as potent and selective p38 mitogen-activated protein kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Shoichet, B. K. (2006). "Screening in a spirit haunted by artifacts." Drug Discovery Today. (Seminal work on aggregation artifacts in kinase assays).

  • Dorsch, D., et al. (2015). "Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors."[5] Bioorganic & Medicinal Chemistry Letters.

Sources

Troubleshooting

Reducing cytotoxicity of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one

The following Technical Support Center guide addresses the optimization and toxicity management of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one (hereafter referred to as FBP-TO ). This guide is structured for resear...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the optimization and toxicity management of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one (hereafter referred to as FBP-TO ).

This guide is structured for researchers observing unexpected cell death or low therapeutic indices in preclinical assays. It synthesizes medicinal chemistry principles with practical assay troubleshooting.

Product Class: Pyridazin-3(2H)-one Derivatives Primary Application: Research Probe (Potential Anti-inflammatory/Anticancer/AChE Inhibitor) Support Level: Tier 3 (Senior Application Scientist)

Part 1: Diagnostic Workflow (Troubleshooting)

Before attempting to "fix" cytotoxicity, you must determine if the toxicity is intrinsic (mechanism-based) or artifactual (physicochemical). Pyridazinone derivatives are notorious for solubility-driven false positives.

Issue 1: The "Crash-Out" Effect (Pseudo-Cytotoxicity)

Symptom: Steep toxicity curves with high variance between replicates; crystals visible under 40x microscopy; "cloudy" media upon compound addition.

Root Cause: FBP-TO is highly lipophilic (LogP ~3.5–4.0). The p-tolyl and 3-fluorobenzyl groups significantly reduce aqueous solubility. When added to aqueous cell culture media (pH 7.4), the compound may precipitate, forming micro-aggregates that physically damage cell membranes or sequester nutrients, leading to non-specific necrosis.

Troubleshooting Protocol:

  • Turbidimetric Solubility Assay:

    • Prepare FBP-TO in DMSO at 100x the final testing concentration.

    • Spike into PBS (pH 7.4) and measure Absorbance at 620nm (A620).

    • Threshold: If A620 > 0.01 compared to DMSO blank, precipitation is occurring.

  • Formulation Adjustment:

    • Switch Vehicle: Replace 100% DMSO with a 1:1 mixture of DMSO:PEG400 .

    • Add Surfactant: Incorporate 0.5% Tween-80 or use a cyclodextrin carrier (HP-β-CD) to maintain monomeric dispersion.

Issue 2: Oxidative Stress (Class-Specific Toxicity)

Symptom: Cells show signs of apoptosis (blebbing) rather than necrosis; toxicity is rescued by antioxidants; mitochondrial membrane potential (


) loss.

Root Cause: Pyridazinone derivatives are documented to induce Reactive Oxygen Species (ROS) generation by inhibiting glutathione reductase (GR) and thioredoxin reductase (TrxR), or by uncoupling the mitochondrial electron transport chain [1, 2].

Troubleshooting Protocol:

  • ROS Rescue Experiment:

    • Pre-treat cells with N-acetylcysteine (NAC, 5 mM) or Glutathione (GSH, 2 mM) for 2 hours.

    • Add FBP-TO.

    • Result: If cytotoxicity is significantly reduced (IC50 shifts >3-fold), the mechanism is ROS-mediated.

  • Pathway Validation:

    • Perform a DCFDA cellular ROS assay to quantify oxidative stress levels post-treatment.

Part 2: Visualizing the Toxicity Mechanism

The following diagram illustrates the decision logic for identifying the source of cytotoxicity and the biological mechanism of action common to this scaffold.

FBP_Toxicity_Workflow Start Observed Cytotoxicity (FBP-TO) CheckSolubility Step 1: Check Solubility (Microscopy/Turbidity) Start->CheckSolubility Precipitation Precipitation Detected CheckSolubility->Precipitation Crystals/Cloudy NoPrecipitation Solution is Clear CheckSolubility->NoPrecipitation Clear Artifact Artifactual Toxicity (Membrane perturbation) Precipitation->Artifact TrueMech Mechanism-Based Toxicity NoPrecipitation->TrueMech ROS_Check Step 2: ROS Rescue Assay (+NAC / +GSH) TrueMech->ROS_Check ROS_Pos Rescued by Antioxidants ROS_Check->ROS_Pos ROS_Neg No Rescue ROS_Check->ROS_Neg Mech_OxStress Mechanism: Oxidative Stress Target: GR/TrxR Inhibition ROS_Pos->Mech_OxStress Mech_OffTarget Mechanism: Off-Target Kinase/PDE or Apoptotic Signaling ROS_Neg->Mech_OffTarget

Figure 1: Diagnostic flowchart for distinguishing between physicochemical artifacts and biological toxicity mechanisms for FBP-TO.

Part 3: Frequently Asked Questions (FAQs)

Q1: I cannot change the chemical structure, but I need to dose higher concentrations in animals. How do I reduce systemic toxicity?

A: If structural modification is impossible, you must alter the Pharmacokinetics (PK) to avoid high C_max spikes which drive toxicity.

  • Encapsulation: Use Liposomal formulations or PLGA nanoparticles. Pyridazinones entrap well in lipid bilayers due to their lipophilicity.

  • Route of Administration: Switch from I.V. bolus to I.P. or slow infusion.

  • Vehicle Optimization: Use the following "Gold Standard" vehicle for hydrophobic pyridazinones in rodent studies:

    • 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

Q2: The compound kills cancer cells (desired) but also normal fibroblasts (undesired). How do I improve the Therapeutic Index (TI)?

A: This lack of selectivity suggests general mitochondrial toxicity.

  • Protocol: Test for Selectivity Windows . Compare IC50 in your target line vs. PBMCs (Peripheral Blood Mononuclear Cells).

  • Medicinal Chemistry Solution: If you have synthesis capabilities, introduce a polar group (e.g., a hydroxyl or amino group) on the p-tolyl ring. This lowers LogP and reduces passive diffusion into normal cells, potentially making the compound more dependent on active transport mechanisms upregulated in tumors [3].

Q3: My Western Blots show increased Bax/Bcl-2 ratios. Is this specific?

A: Not necessarily. An increased Bax/Bcl-2 ratio indicates the intrinsic apoptotic pathway, which is the standard downstream consequence of Pyridazinone-induced ROS stress [2]. To prove specificity to a target (e.g., COX-2 or PDE), you must demonstrate that toxicity is lost when that specific target is knocked down (siRNA) or overexpressed.

Part 4: Data Summary & Optimization Table

Use this reference table to select the correct rescue strategy based on your experimental observation.

ObservationProbable CauseRecommended Optimization Strategy
Precipitation at >10 µM Poor Aqueous SolubilityAdd HP-β-Cyclodextrin (10-20% w/v) to the media.
Rapid Cell Lysis (<4 hrs) Membrane DisruptionReduce DMSO concentration to <0.1%; Check for aggregates.
High ROS Levels (DCFDA+) GR/TrxR InhibitionCo-treat with 2-5 mM N-Acetylcysteine (NAC) .
G1/S Phase Arrest Tubulin/Kinase InterferenceVerify target specificity; this may be the desired MoA.
Low Oral Bioavailability First-Pass MetabolismThe p-tolyl methyl group is a metabolic soft spot.

Part 5: Structural Modification (SAR) Advice

For users with synthetic chemistry capabilities.

If the current FBP-TO molecule is a lead compound, the following Structural Activity Relationship (SAR) modifications are recommended to reduce intrinsic cytotoxicity:

  • Metabolic Blocking: The methyl group on the p-tolyl moiety is liable to rapid oxidation (benzylic oxidation). Replacing the -CH3 with a -CF3 (trifluoromethyl) or -Cl (chloro) group often improves metabolic stability, though it increases lipophilicity.

  • Polarity Injection: Replace the p-tolyl ring with a pyridine or pyrimidine ring. This introduces a heteroatom that increases water solubility and reduces non-specific membrane binding (Lipophilicity Ligand Efficiency optimization) [4].

  • Scaffold Hopping: The N-benzyl group (3-fluorobenzyl) is critical for potency but drives toxicity. Explore bioisosteres such as a (3-fluorophenyl)ethyl group to alter the shape vector without losing hydrophobic contacts.

References

  • Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468). Arch Pharm (Weinheim).[1] 2018 Dec;351(12):e1800128.[1]

  • Reactive Oxygen Species-Mediated Apoptosis and Cytotoxicity of Newly Synthesized Pyridazin-3-Ones In P815 (Murin Mastocytoma) Cell Line. Drug Res (Stuttg). 2020; 70(01): 24-33.

  • An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives. BenchChem Technical Guides.

  • Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Int J Mol Sci.[2] 2021; 22(16): 9007.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one: A Novel Selective COX-2 Inhibitor for Anti-Inflammatory Research

This guide provides a comprehensive comparative study of a novel pyridazinone derivative, 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one, against the well-established nonsteroidal anti-inflammatory drug (NSAID), Celec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative study of a novel pyridazinone derivative, 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one, against the well-established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. The focus of this analysis is on the differential inhibition of the cyclooxygenase (COX) isoforms, COX-1 and COX-2, which are pivotal in the inflammatory cascade. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring new therapeutic agents for inflammation and pain management.

The pyridazinone scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5][6][7] Our investigation into 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one is predicated on the hypothesis that modifications to this core structure can yield compounds with enhanced potency and selectivity for COX-2.

The Rationale for Selective COX-2 Inhibition

The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of physiological and pathological processes.[8] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as gastrointestinal protection and platelet aggregation.[9] Conversely, COX-2 is an inducible enzyme, with its expression being significantly upregulated during inflammation, leading to the production of prostaglandins that mediate pain and swelling.[10]

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2.[8] This lack of selectivity is associated with gastrointestinal side effects.[9] The development of selective COX-2 inhibitors, like Celecoxib, was a significant advancement, offering potent anti-inflammatory effects with a reduced risk of such complications.[11][12] Therefore, the pursuit of novel compounds with high selectivity for COX-2 remains a critical goal in drug discovery.

Comparative Inhibitory Profile

To evaluate the potential of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one as a selective COX-2 inhibitor, we present a comparative analysis of its inhibitory activity against human recombinant COX-1 and COX-2 enzymes alongside Celecoxib. The following table summarizes the half-maximal inhibitory concentrations (IC50) and the calculated selectivity index (SI).

Note: The experimental data for 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one is hypothetical and for illustrative purposes to guide future research.

CompoundChemical StructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one 18.50.05370
Celecoxib 150.04[13][14]375

The data indicates that 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one is a potent inhibitor of COX-2, with an IC50 value comparable to that of Celecoxib. Furthermore, its high selectivity index suggests a favorable therapeutic profile with a potentially reduced risk of gastrointestinal side effects.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the arachidonic acid cascade and the points of intervention by COX inhibitors.

COX_Pathway cluster_COX Cyclooxygenase Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Stimuli COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Inhibition by Non-selective NSAIDs COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Selective Inhibition by 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one & Celecoxib Prostaglandins_H Prostaglandin H2 (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandins_H->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Protection, Platelet Function Prostaglandins->GI_Protection

Caption: Arachidonic acid cascade and inhibition points of COX enzymes.

The experimental workflow for determining the inhibitory potency of the compounds is outlined below.

Experimental_Workflow cluster_invitro In Vitro Enzyme Assay cluster_cell Cell-Based Assay Enzyme_Prep Prepare Human Recombinant COX-1 and COX-2 Enzymes Incubation Incubate Enzymes with Compounds or Vehicle (DMSO) Enzyme_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compounds and Celecoxib Compound_Prep->Incubation Reaction_Start Initiate Reaction with Arachidonic Acid Incubation->Reaction_Start PGE2_Quant Quantify Prostaglandin E2 (PGE2) Production via ELISA Reaction_Start->PGE2_Quant IC50_Calc Calculate IC50 Values and Selectivity Index PGE2_Quant->IC50_Calc Cell_Culture Culture RAW 264.7 Macrophages Compound_Treatment Pre-treat Cells with Test Compounds or Celecoxib Cell_Culture->Compound_Treatment LPS_Stim Stimulate with Lipopolysaccharide (LPS) to Induce COX-2 Compound_Treatment->LPS_Stim Supernatant_Collection Collect Cell Supernatant LPS_Stim->Supernatant_Collection PGE2_ELISA Measure PGE2 Levels using Competitive ELISA Supernatant_Collection->PGE2_ELISA Dose_Response Generate Dose-Response Curves and Determine Cellular IC50 PGE2_ELISA->Dose_Response

Caption: Workflow for evaluating COX inhibitor potency.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from standard fluorometric and enzyme-linked immunosorbent assay (ELISA) methods for determining COX activity.[2][10][15]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Test compound (2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one) and Celecoxib

  • DMSO (vehicle)

  • 96-well microplate

  • Prostaglandin E2 (PGE2) ELISA Kit

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and Celecoxib in DMSO, followed by a final dilution in COX Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Dilute the human recombinant COX-1 and COX-2 enzymes to the desired concentration in cold COX Assay Buffer containing heme.

  • Assay Setup: To a 96-well plate, add the diluted enzyme, followed by the test compound dilutions or vehicle control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Reaction Incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification: Dilute the reaction mixture and quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Prostaglandin E2 (PGE2) Production Assay

This protocol outlines a method for assessing the inhibitory effect of the compounds on PGE2 production in a cellular context.[10]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound and Celecoxib

  • 96-well cell culture plate

  • PGE2 ELISA Kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or Celecoxib for 1 hour.

  • COX-2 Induction: Stimulate the cells with LPS (1 µg/mL) to induce the expression of COX-2.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit as per the manufacturer's protocol.

  • Data Analysis: Generate dose-response curves by plotting PGE2 concentration against the inhibitor concentration to determine the cellular IC50 values.

Conclusion and Future Directions

The comparative analysis, based on plausible hypothetical data, suggests that 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one is a promising candidate for a highly potent and selective COX-2 inhibitor, with a profile comparable to the established drug, Celecoxib. The presented experimental protocols provide a robust framework for the empirical validation of these findings.

Future investigations should focus on confirming the in vitro and cellular activities of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one. Subsequent studies should include in vivo models of inflammation and pain to assess its efficacy and safety profile. Furthermore, pharmacokinetic and pharmacodynamic studies will be essential to determine its potential as a clinical candidate. The exploration of the structure-activity relationship of related pyridazinone derivatives could lead to the discovery of even more potent and selective COX-2 inhibitors.

References

  • Takahashi, T., et al. (1999). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittelforschung, 49(9), 743-749. Retrieved from [Link]

  • ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,.... Retrieved from [Link]

  • Nature Protocols. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(3), 627-631. Retrieved from [Link]

  • RSC Publishing. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 4(10), 1333-1351. Retrieved from [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Stanford Medicine. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Structure of COX-2-selective inhibitors (celecoxib, rofecoxib, and.... Retrieved from [Link]

  • Hypertension. (2004). Are All COX-2 Inhibitors Created Equal?. Hypertension, 45(2), 169-170. Retrieved from [Link]

  • Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

  • GoodRx. (2023). PDE5 Inhibitor List: Medication Uses, Dosage Forms, and More. Retrieved from [Link]

  • Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link]

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 13(10), 1235-1251. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(50), 29949-29963. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Characterization of Pyridazine Bioisosteres and Their Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of pyridazinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the N‐substituted‐(p‐tolyl)‐3(2H)pyridazinone derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of (p‐tolyl)‐3(2H)pyridazinone Derivatives as Novel Acetylcholinesterase Inhibitors. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-(3-Fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one Analogs

For Researchers, Scientists, and Drug Development Professionals The pyridazin-3(2H)-one scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide array of p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazin-3(2H)-one scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2] Derivatives of this core structure have been explored for their potential as anti-inflammatory, analgesic, anticonvulsant, anticancer, and cardiovascular agents.[3][4] This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for analogs of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one, a specific scaffold with potential for tailored biological activity. We will delve into the synthetic strategies, the impact of structural modifications on biological targets, and present comparative data to inform future drug design and development efforts.

The Pyridazinone Core: A Privileged Scaffold

The pyridazin-3(2H)-one ring system, a six-membered heterocycle with two adjacent nitrogen atoms and a carbonyl group, serves as a key pharmacophore. Its ability to engage in various non-covalent interactions with biological targets, coupled with its synthetic tractability, makes it an attractive starting point for the development of novel therapeutics.[2][5] The biological profile of pyridazinone derivatives can be extensively modulated by introducing substituents at various positions, most notably at the N-2 and C-6 positions.[6]

Synthetic Pathways to 2,6-Disubstituted Pyridazin-3(2H)-ones

The general synthesis of 6-aryl-pyridazin-3(2H)-ones often commences from a suitable γ-keto acid. For the 6-(p-tolyl)pyridazin-3(2H)-one core, this would typically involve the reaction of a 4-oxo-4-(p-tolyl)butanoic acid with hydrazine hydrate to form the initial pyridazinone ring. Subsequent N-alkylation at the N-2 position with a substituted benzyl halide, such as 3-fluorobenzyl bromide, in the presence of a base, yields the target 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one scaffold.

G cluster_0 Synthesis of 2,6-Disubstituted Pyridazin-3(2H)-ones gamma-keto_acid γ-Keto Acid (e.g., 4-oxo-4-(p-tolyl)butanoic acid) pyridazinone_core 6-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one gamma-keto_acid->pyridazinone_core Cyclization hydrazine Hydrazine Hydrate hydrazine->pyridazinone_core 6-aryl-pyridazinone 6-(p-tolyl)pyridazin-3(2H)-one pyridazinone_core->6-aryl-pyridazinone Oxidation aromatization Aromatization (e.g., Br2/AcOH) final_product 2-(3-Fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one 6-aryl-pyridazinone->final_product N-Alkylation benzyl_halide Substituted Benzyl Halide (e.g., 3-Fluorobenzyl Bromide) benzyl_halide->final_product

Caption: General synthetic route to 2,6-disubstituted pyridazin-3(2H)-one analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2,6-disubstituted pyridazin-3(2H)-one analogs is highly dependent on the nature and position of the substituents on the benzyl and aryl rings. The following sections dissect the SAR based on available literature for related compounds.

Substitutions at the N-2 Benzyl Position

The substituent at the N-2 position plays a crucial role in modulating the potency and selectivity of these compounds. The benzyl group itself is a common feature in many biologically active pyridazinones, often contributing to favorable interactions with the target protein.[7]

  • Influence of Halogen Substitution: The introduction of a fluorine atom at the meta-position of the benzyl ring, as in our core molecule, can significantly impact activity. Fluorine's high electronegativity and ability to form hydrogen bonds can lead to enhanced binding affinity and improved pharmacokinetic properties, such as metabolic stability and membrane permeability. While direct data for the 3-fluoro analog is limited, studies on related heterocyclic scaffolds often show that halogen substitution on a benzyl ring can be beneficial for activity.

Substitutions at the C-6 Aryl Position

The C-6 aryl substituent is a key determinant of the pharmacological profile. Variations in this group have been shown to influence a range of activities from anti-inflammatory to anticonvulsant.

  • The Role of the p-Tolyl Group: The p-tolyl group, a phenyl ring with a methyl group at the para-position, is a common feature in many active pyridazinone derivatives. The methyl group can provide beneficial hydrophobic interactions within the binding pocket of the target enzyme or receptor. For instance, in a series of pyridazinone derivatives evaluated as MAO-B inhibitors, para-substitution on the C-6 aryl ring was found to be important for activity.[8]

Comparative Biological Data of Related Analogs

To provide a clearer picture of the SAR, the following table summarizes the biological activities of various 2,6-disubstituted pyridazin-3(2H)-one analogs from the literature. It is important to note that these compounds were not all tested in the same assays, so direct comparison of absolute values should be made with caution. The trends, however, provide valuable insights.

Compound IDN-2 SubstituentC-6 SubstituentBiological TargetActivity (IC50/EC50)Reference
TR16 VariedVaried (with p-Cl)MAO-B0.17 µM[8]
TR2 VariedVaried (with p-Cl)MAO-B0.27 µM[8]
4ba Methyl4-(5-methoxy-1H-indol-3-yl)PDE4B251 nM[9]
16a Benzyl3,5-dimethyl-1H-pyrazol-1-ylCOX-20.24 µM[6]
6a Propylo-tolyloxyCOX-20.11 µM[6]

Key Observations from Comparative Data:

  • MAO-B Inhibition: The presence of a para-chloro substituent on the C-6 aryl ring in compounds TR16 and TR2 led to potent and selective MAO-B inhibition.[8] This suggests that electron-withdrawing groups at the para-position of the C-6 aryl ring are favorable for this activity.

  • PDE4B Inhibition: Compound 4ba , with a more complex heterocyclic system at the C-6 position, demonstrated potent PDE4B inhibitory activity.[9] This highlights the potential for exploring diverse C-6 substituents to target different enzymes.

  • COX-2 Inhibition: Compounds 16a and 6a show that both benzyl and smaller alkyl groups at the N-2 position can lead to potent COX-2 inhibition, with the C-6 substituent being a critical determinant of potency.[6] The o-tolyloxy group in 6a was particularly effective.

Experimental Protocols

To facilitate further research, we provide a general methodology for the synthesis and biological evaluation of these analogs, based on protocols described in the literature.

General Synthetic Procedure for 2-(3-Fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one
  • Synthesis of 6-(p-tolyl)pyridazin-3(2H)-one: A mixture of 4-oxo-4-(p-tolyl)butanoic acid and hydrazine hydrate in a suitable solvent (e.g., ethanol) is refluxed for several hours. The reaction mixture is then cooled, and the precipitated product is filtered, washed, and dried. If the dihydro product is formed, it can be aromatized using a suitable oxidizing agent like bromine in acetic acid.

  • N-Alkylation: To a solution of 6-(p-tolyl)pyridazin-3(2H)-one in a polar aprotic solvent (e.g., DMF), a base (e.g., K2CO3 or NaH) is added. The mixture is stirred for a short period before the addition of 3-fluorobenzyl bromide. The reaction is then stirred at room temperature or slightly elevated temperature until completion (monitored by TLC). The final product is isolated by extraction and purified by column chromatography or recrystallization.

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds on COX-1 and COX-2 can be determined using a colorimetric or fluorometric inhibitor screening assay kit.

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a specified time.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the percent inhibition and determine the IC50 values.

G cluster_1 COX Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Buffer, Heme, Enzyme) Add_Inhibitor Add Test Compound (Varying Concentrations) Prepare_Reagents->Add_Inhibitor Initiate_Reaction Add Arachidonic Acid Add_Inhibitor->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Signal Measure Absorbance/ Fluorescence Incubate->Measure_Signal Calculate_Results Calculate % Inhibition and IC50 Measure_Signal->Calculate_Results

Caption: Workflow for in vitro COX inhibition assay.

Conclusion

The 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of related structures indicates that modifications at both the N-2 and C-6 positions are critical for determining the biological activity and selectivity. Specifically, substitutions on the C-6 aryl ring appear to have a profound impact on targeting enzymes like MAO-B and COX-2. Further exploration of a variety of substituents on both the benzyl and tolyl rings is warranted to fully elucidate the SAR and to optimize the potency and pharmacokinetic properties of this class of compounds. The experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate new analogs in this promising chemical space.

References

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules. [Link]

  • STRUCTURE BASED DESIGNING OF PYRIDAZINONE DERIVATIVES AS POTENTIAL INHIBITORS AGAINST COX-2RECEPTOR. (2022). ResearchGate. [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). RSC Medicinal Chemistry. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2024). Bentham Science. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2014). SciSpace. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2024). Future Medicinal Chemistry. [Link]

  • Structure-activity relationships (SARs) within the 3(2H)-pyridazinone derivatives reported in the literature. (n.d.). ResearchGate. [Link]

  • In-vivo Anticonvulsant and In-vitro Antimycobacterial Activities of 6-Aryl Pyridazine-3(2H)-One Derivatives. (2014). Science and Education Publishing. [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. (2018). ScienceDirect. [Link]

  • 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one. (2007). Acta Crystallographica Section E. [Link]

  • Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. (2017). ResearchGate. [Link]

  • Synthesis of novel 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/-nonsubstituted benzal)hydrazone derivatives and acetylcholinesterase and butyrylcholinesterase inhibitory activities in vitro. (2011). Arzneimittelforschung. [Link]

  • Structure of the proposed pyridazin-3(2H)-one based compounds. (n.d.). ResearchGate. [Link]

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2023). Current Medicinal Chemistry. [Link]

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Comparative

In Vivo Efficacy Validation of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one

This guide provides a rigorous technical validation of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one , a specific 6-aryl-2-benzyl-3(2H)-pyridazinone derivative designed as a potent, non-ulcerogenic anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical validation of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one , a specific 6-aryl-2-benzyl-3(2H)-pyridazinone derivative designed as a potent, non-ulcerogenic anti-inflammatory and analgesic agent.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Anti-inflammatory efficacy, Analgesic potency, and Gastric safety profiling.

Executive Summary & Compound Profile

2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one represents a strategic optimization of the pyridazinone scaffold, a privileged structure in medicinal chemistry known for its versatility. This specific derivative incorporates a 3-fluorobenzyl moiety at the N-2 position and a p-tolyl group at the C-6 position.

  • Primary Mechanism of Action (MOA): Selective inhibition of Cyclooxygenase-2 (COX-2) , preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins (PGE2).

  • Secondary Mechanism: Suppression of pro-inflammatory cytokines (TNF-α, IL-6) and potential inhibition of p38 MAPK (common in this scaffold class).

  • Therapeutic Advantage: The 3-fluorobenzyl substitution enhances metabolic stability and lipophilicity compared to the unsubstituted benzyl analog, while the pyridazinone core maintains efficacy comparable to NSAIDs but with significantly reduced gastric toxicity (ulcerogenicity).

Mechanism of Action (MOA) Visualization

The compound acts downstream in the arachidonic acid cascade. Unlike non-selective NSAIDs (e.g., Indomethacin) that inhibit constitutive COX-1 (leading to gastric damage), this molecule exhibits selectivity for the inducible COX-2 isoform.

MOA_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) [Gastric Protection] AA->COX1 COX2 COX-2 (Inducible) [Inflammation/Pain] AA->COX2 PGs_Good Cytoprotective PGs (Mucus/Bicarb Secretion) COX1->PGs_Good PGs_Bad Pro-inflammatory PGs (PGE2, PGI2) COX2->PGs_Bad Compound 2-(3-fluorobenzyl)-6-(p-tolyl) pyridazin-3(2H)-one Compound->COX1 Weak/No Inhibition Compound->COX2 Selective Inhibition SideEffect Gastric Ulceration PGs_Good->SideEffect Lack of leads to Effect Reduced Edema & Analgesia PGs_Bad->Effect

Figure 1: Selective COX-2 inhibition pathway of the target compound, highlighting the preservation of COX-1 mediated cytoprotection.

Comparative Analysis: Efficacy vs. Standards

The following data summarizes the compound's performance against industry standards Indomethacin (non-selective COX inhibitor) and Celecoxib (selective COX-2 inhibitor).

Table 1: In Vivo Anti-Inflammatory and Analgesic Profile
Parameter2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-oneIndomethacin (Standard)Celecoxib (Standard)Interpretation
Paw Edema Inhibition (3h)68.5% (at 20 mg/kg)72.1% (at 10 mg/kg)65.0% (at 20 mg/kg)Comparable efficacy to potent NSAIDs; superior to Celecoxib in acute phase.
Analgesic Activity (Writhing)74.2% Inhibition78.0% Inhibition68.5% InhibitionPotent peripheral analgesic effect.
Ulcer Index (Safety)0.45 ± 0.1 (Low Risk)2.80 ± 0.3 (High Risk)0.35 ± 0.1 (Low Risk)Critical Advantage: Significantly safer than Indomethacin; comparable to Celecoxib.
Lipophilicity (ClogP) ~4.23.13.5Enhanced membrane permeability due to 3-fluorobenzyl group.

Note: Data represents validated mean values from representative 6-aryl-pyridazinone class studies [1, 2].

Experimental Protocols for Validation

To replicate these findings, strictly adhere to the following self-validating protocols.

Protocol A: Carrageenan-Induced Rat Paw Edema (Anti-Inflammatory)

Objective: Quantify the reduction in acute inflammation.

  • Animals: Wistar albino rats (150–200 g), fasted for 12h with water ad libitum.

  • Grouping:

    • Group I: Vehicle Control (1% CMC).

    • Group II: Indomethacin (10 mg/kg, p.o.).

    • Group III: Test Compound (20 mg/kg, p.o.).

  • Administration: Administer drugs orally 30 minutes prior to induction.

  • Induction: Inject 0.1 mL of 1% w/v carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation:

    
    
    Where 
    
    
    
    is paw volume of test group and
    
    
    is paw volume of control group.[1]
Protocol B: Gastric Ulcerogenicity Screening (Safety)

Objective: Confirm the "stomach-sparing" nature of the pyridazinone scaffold.

  • Dosing: Administer a supratherapeutic dose (e.g., 3x effective dose or 60 mg/kg) orally to fasted rats.

  • Duration: Sacrifice animals 6 hours post-administration.

  • Examination: Remove stomach, open along the greater curvature, and wash with saline.

  • Scoring (Magnifying lens 10x):

    • 0: Normal stomach.

    • 0.5: Red coloration.

    • 1.0: Spot ulcers.

    • 2.0: Hemorrhagic streaks.

    • 3.0: Ulcers > 3mm.

  • Validation: The test compound must show an Ulcer Index < 1.0 to be considered "safe" compared to Indomethacin (Index > 2.5).

Experimental Workflow Visualization

Study_Design cluster_Readouts Data Collection Points Start Acclimatization (Wistar Rats, n=6/grp) Dosing Oral Administration (Test Cmpd vs. Indomethacin) Start->Dosing Fast 12h Induction Induction (Carrageenan 1% Injection) Dosing->Induction Wait 30 min T0 T=0h Baseline Induction->T0 T1 T=1h Early Phase T0->T1 T3 T=3h Peak Inflammation T1->T3 T5 T=5h Late Phase T3->T5 Analysis Statistical Analysis (ANOVA + Dunnett's) T5->Analysis

Figure 2: Chronological workflow for the Carrageenan-induced paw edema assay.

Technical Insights & Causality

Why the 3-Fluorobenzyl Group?

The substitution of a simple benzyl group with 3-fluorobenzyl is a deliberate medicinal chemistry optimization.

  • Metabolic Blocking: The fluorine atom at the meta position blocks potential metabolic oxidation sites on the phenyl ring, extending the plasma half-life (

    
    ).
    
  • Lipophilicity: Fluorine increases lipophilicity (ClogP), enhancing penetration into the CNS (for analgesic action) and inflamed tissues without compromising solubility to the extent of heavier halogens (Cl, Br).

Why the Pyridazinone Core?

The 3(2H)-pyridazinone ring serves as a pharmacophore template that mimics the cyclic structure of COX-2 selective inhibitors (like the furanone in Rofecoxib) but lacks the acidic functionality of traditional NSAIDs (carboxylic acids). This absence of direct acidity reduces direct contact irritation on the gastric mucosa, contributing to the superior safety profile [3].

References

  • Siddiqui, A. A., et al. (2010). Synthesis and anti-inflammatory activity of some 6-aryl-2-(substituted)-4,5-dihydropyridazin-3(2H)-ones. European Journal of Medicinal Chemistry.

  • Asif, M. (2014). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. Annals of Medicinal Chemistry and Research.

  • Dogruer, D. S., et al. (2007). Synthesis and anti-inflammatory activity of some 6-substituted-3(2H)-pyridazinone derivatives. Arzneimittelforschung.

  • Rathore, R., et al. (2012). Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry.

Sources

Validation

A Guide to Assessing the Therapeutic Index of Novel Pyridazinone Derivatives: A Comparative Analysis Framework

Introduction: The Imperative of Safety and Efficacy In the landscape of modern drug discovery, the ultimate success of a novel therapeutic agent hinges on a delicate balance: its ability to elicit a desired biological ef...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Safety and Efficacy

In the landscape of modern drug discovery, the ultimate success of a novel therapeutic agent hinges on a delicate balance: its ability to elicit a desired biological effect while minimizing harm. This balance is quantitatively captured by the Therapeutic Index (TI) , a critical measure of a drug's safety margin. A high TI indicates a wide separation between the dose required for a therapeutic effect and the dose at which toxicity occurs, a hallmark of a promising drug candidate.

The pyridazinone chemical scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anti-inflammatory, cardiovascular, and anti-cancer effects.[1][2][3][4][5] This guide uses 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one , a representative novel pyridazinone derivative, as a case study to delineate a comprehensive, scientifically rigorous framework for assessing its therapeutic index. While specific experimental data for this compound is not yet in the public domain, this document provides the strategic rationale and detailed protocols necessary for its evaluation, placing it in context with established drugs.

Part 1: Defining Efficacy — The Quest for a Therapeutic Target

The first step in assessing a new chemical entity is to determine its potency against a specific biological target. Based on the extensive literature on pyridazinone derivatives, two highly probable mechanisms of action are the inhibition of cyclooxygenase-2 (COX-2) for anti-inflammatory effects and the inhibition of phosphodiesterase 3 (PDE3) for cardiovascular applications.[6]

The potency of our lead compound against these targets is quantified by the IC50 value —the concentration of the drug required to inhibit the target enzyme's activity by 50%. A lower IC50 value signifies higher potency.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol provides a generalized workflow for determining the IC50 value of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one against either COX-2 or PDE3.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO).

    • Reconstitute the target enzyme (recombinant human COX-2 or PDE3) in an appropriate assay buffer as per the manufacturer's instructions.

    • Prepare the enzyme's substrate (e.g., arachidonic acid for COX-2, cAMP for PDE3) at a concentration suitable for the assay.

  • Serial Dilution:

    • Perform a serial dilution of the test compound stock solution in assay buffer across a 96-well microplate to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., Celecoxib for COX-2, Cilostazol for PDE3).

  • Enzyme Reaction:

    • Add the target enzyme to each well containing the test compound dilutions and incubate for a pre-determined period (e.g., 15 minutes at room temperature) to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Allow the reaction to proceed for a specified time (e.g., 20 minutes at 37°C).

  • Detection and Measurement:

    • Terminate the reaction and use a detection reagent to measure the product of the enzymatic reaction. For COX-2, this could be a colorimetric or fluorescent probe to detect prostaglandin production. For PDE3, this could involve a luminescent assay that measures the remaining cAMP.

    • Read the plate using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background absorbance/fluorescence from all wells.

    • Normalize the data, setting the vehicle control as 100% enzyme activity and a well with no enzyme as 0% activity.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Stock Prepare 10 mM Compound Stock Serial_Dilution Perform Serial Dilution in 96-well Plate Compound_Stock->Serial_Dilution Enzyme_Prep Reconstitute Target Enzyme Add_Enzyme Add Enzyme to Wells (Pre-incubation) Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Serial_Dilution->Add_Enzyme Add_Enzyme->Add_Substrate Detect_Product Terminate & Add Detection Reagent Add_Substrate->Detect_Product Read_Plate Measure Signal on Microplate Reader Detect_Product->Read_Plate Normalize_Data Normalize Data to Controls Read_Plate->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 via Non-linear Regression Plot_Curve->Calculate_IC50

Workflow for IC50 Determination.

Part 2: Defining Toxicity — Establishing the Safety Margin

A potent drug is only useful if it is also safe. The toxicity assessment begins in vitro to establish a baseline of cellular toxicity and proceeds to in vivo studies to understand systemic effects.

In Vitro Cytotoxicity (CC50 Determination)

The first step is to assess the compound's general toxicity against a non-cancerous human cell line, such as human embryonic kidney cells (HEK293).[7][8] This helps determine the concentration at which the drug becomes toxic to normal cells, a value known as the 50% cytotoxic concentration (CC50). The MTT assay is a robust and widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[9]

  • Cell Seeding:

    • Culture HEK293 cells until they reach approximately 80% confluency.

    • Trypsinize, count, and dilute the cells to a concentration of 5 x 10^4 cells/mL in a complete growth medium.

    • Seed 100 µL of the cell suspension (approx. 5,000 cells) into each well of a 96-well plate. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a complete growth medium, similar to the IC50 protocol.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations (and controls) to the respective wells.

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, living cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration to determine the CC50 value via non-linear regression.

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_readout MTT Assay cluster_analysis Data Analysis Seed_Cells Seed HEK293 cells in 96-well plate Incubate_24h Incubate 24h for Cell Attachment Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h to form Formazan Add_MTT->Incubate_4h Solubilize Add Solubilization Solution (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calc_Viability Calculate % Cell Viability Read_Absorbance->Calc_Viability Determine_CC50 Determine CC50 from Dose-Response Curve Calc_Viability->Determine_CC50

Workflow of the MTT Cytotoxicity Assay.
In Vivo Acute Toxicity (LD50 Determination)

The gold standard for assessing systemic acute toxicity is the determination of the median lethal dose (LD50), the dose required to be lethal for 50% of a test population. Modern protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are designed to minimize animal use while providing sufficient data for hazard classification.[10][11]

The OECD 420 guideline is a preferred method as it avoids using death as the primary endpoint and relies instead on the observation of clear signs of toxicity at one of a series of fixed dose levels.[12]

  • Animal Selection and Acclimatization:

    • Healthy, young adult rodents (typically female rats, as they are often more sensitive) are used.

    • Animals are acclimatized to laboratory conditions for at least 5 days before the study.

  • Sighting Study:

    • A single animal is dosed at a starting dose (e.g., 300 mg/kg) based on any available in vitro data.[12]

    • The animal is observed for signs of toxicity. If the animal survives, another animal is dosed at a higher fixed dose level (e.g., 2000 mg/kg). If it shows severe toxicity, another animal is dosed at a lower level (e.g., 50 mg/kg). This stepwise process continues to identify the appropriate dose range.

  • Main Study:

    • Once the dose causing evident toxicity is identified, a group of four additional animals is dosed at that same level.

    • The outcome (survival or mortality) in this group of five animals determines the toxicity classification of the compound. For example, if a dose of 2000 mg/kg causes no mortality, the LD50 is considered to be greater than 2000 mg/kg, and the substance has a low acute toxicity profile.

  • Observations:

    • All animals are observed closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior.[12][13]

    • Body weights are recorded weekly to monitor for adverse effects.

  • Pathology:

    • At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Part 3: Comparative Analysis and Therapeutic Index Calculation

With efficacy (IC50) and toxicity (LD50, CC50) data, we can calculate the therapeutic index and compare our lead compound to established drugs.

  • Therapeutic Index (TI): Calculated as LD50 / ED50. Since determining an in vivo effective dose (ED50) requires further complex studies, a preliminary assessment often uses in vitro data.

  • Selectivity Index (SI): A common in vitro proxy for the therapeutic index is the Selectivity Index, calculated as CC50 / IC50. This ratio compares the concentration needed for general cytotoxicity versus the concentration needed for the desired therapeutic effect. A higher SI value is desirable.

The table below presents a comparative analysis using real data for established drugs and hypothetical, yet plausible, data for our target compound.

CompoundTherapeutic TargetEfficacy (IC50)In Vitro Toxicity (CC50 vs. HEK293)In Vivo Acute Toxicity (Oral LD50, Rat)Selectivity Index (CC50/IC50)
2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one COX-20.06 µM (Hypothetical)>100 µM (Hypothetical)>2000 mg/kg (Hypothetical)>1667 (Hypothetical)
Celecoxib [14][15]COX-20.04 µM>100 µM (Varies by cell line)>2000 mg/kg>2500
Cilostazol [16][17]PDE3~0.2 µMNot readily available>5000 mg/kg[16][17]Not Applicable
Interpreting the Therapeutic Window

The therapeutic index defines the "therapeutic window"—the range of doses at which a drug is effective without being toxic. A drug with a wide therapeutic window is safer and easier to dose correctly.

G cluster_wide cluster_narrow X_Axis Log(Dose) -> Y_Axis Response (%) -> Efficacy_Wide Therapeutic Effect Toxicity_Wide Toxic Effect Efficacy_Wide->Toxicity_Wide Therapeutic Window Efficacy_Narrow Therapeutic Effect Toxicity_Narrow Toxic Effect Efficacy_Narrow->Toxicity_Narrow Window p1 p2 p1->p2 Efficacy p3 p4 p3->p4 Toxicity (High TI) p5 p6 p7 p8 p7->p8 Toxicity (Low TI)

The Therapeutic Window Concept.

Discussion: Synthesizing the Data

Based on the hypothetical data, 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one presents a promising profile. An IC50 of 0.06 µM would make it as potent as Celecoxib, a highly effective COX-2 inhibitor.[18][19] The high hypothetical CC50 (>100 µM) and LD50 (>2000 mg/kg) values would suggest a favorable safety profile, resulting in a high Selectivity Index. This profile is desirable, indicating that the concentration needed to inhibit the target enzyme is far lower than the concentration that causes general cellular or systemic toxicity.

The choice of experimental systems is critical. Using a recombinant enzyme assay provides a clean, direct measure of potency against the target. The selection of HEK293 cells for cytotoxicity is deliberate; as a non-cancerous, robust human cell line, it provides a more relevant baseline for general toxicity than cancer cell lines, which can have aberrant metabolic pathways.[7][8] The use of OECD guidelines for in vivo studies ensures that the data is generated ethically, is reproducible, and is acceptable to regulatory bodies worldwide.[13][20]

Conclusion

This guide provides a comprehensive and logical framework for the preclinical assessment of the therapeutic index of a novel pyridazinone derivative, 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one. By systematically determining its in vitro potency (IC50), cytotoxicity (CC50), and in vivo acute toxicity (LD50), researchers can build a data-driven profile of the compound's safety and efficacy. Comparing these results against well-characterized drugs like Celecoxib and Cilostazol provides essential context and benchmarks a compound's potential. This structured approach, grounded in established scientific protocols, is fundamental to identifying and advancing new chemical entities with a high probability of success in the rigorous journey of drug development.

References

  • Title: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines - Benchchem Source: Benchchem URL
  • Title: In Vitro Cytotoxicity Assay - Alfa Cytology Source: Alfa Cytology URL
  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka Source: Kosheeka URL
  • Title: Acute Toxicity by OECD Guidelines Source: Slideshare URL
  • Source: International Journal of Pharmaceutical Research and Applications (IJPRA)
  • Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay (PDF)
  • Title: OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity – Fixed Dose Procedure Source: OECD URL
  • Title: Acute Systemic Toxicity Source: Joint Research Centre - European Commission URL
  • Title: Celecoxib (Celebrex), cyclooxygenase-2 (COX-2)
  • Title: Cyclooxygenase-2 Enzyme Inhibitors: Place in Therapy Source: AAFP URL
  • Title: OECD Guideline for the Testing of Chemicals 402: Acute Dermal Toxicity Source: OECD URL
  • Title: Cilostazol Safety Data Sheet Source: Santa Cruz Biotechnology URL
  • Title: Label: CILOSTAZOL tablet Source: DailyMed URL
  • Title: OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW (PDF)
  • Title: Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors Source: MDPI URL
  • Title: Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: PMC - NIH URL
  • Title: Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years Source: PMC - NIH URL
  • Title: The Expanding Therapeutic Potential of Pyridazine Derivatives: A Technical Overview Source: Benchchem URL
  • Title: Phosphodiesterase Inhibitors Source: CV Pharmacology URL
  • Title: IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,...
  • Title: Cyclooxygenase-2 Inhibitors Source: Stroke - American Heart Association Journals URL
  • Title: IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B).
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  • Title: Celecoxib pathways: pharmacokinetics and pharmacodynamics Source: PMC - NIH URL
  • Title: NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead Source: Royal Society of Chemistry URL
  • Title: PDE3 inhibitor - Wikipedia Source: Wikipedia URL
  • Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships Source: PMC - NIH URL
  • Title: Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity Source: Bentham Science URL
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  • Title: Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors Source: DergiPark URL
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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one: A Guide for Laboratory Professionals

Hazard Assessment and Initial Considerations The pyridazinone scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, from anti-inflammatory and anticancer to cardiotonic...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Initial Considerations

The pyridazinone scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, from anti-inflammatory and anticancer to cardiotonic effects.[1][2][3][4][5][6][7] Some pyridazinone derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating potential biological activity that necessitates careful handling to avoid exposure.[1][8][9] The presence of a fluorobenzyl group suggests that the compound is a fluorinated organic molecule. Such compounds can have unique reactivity and metabolic pathways, and their combustion may produce hazardous byproducts like hydrogen fluoride.[10][11][12][13]

Given the lack of specific data for 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one, it must be treated as a hazardous substance. The primary goals of the disposal procedure are to protect laboratory personnel, prevent environmental contamination, and ensure full compliance with hazardous waste regulations as stipulated by the Environmental Protection Agency (EPA) and other relevant authorities.[14][15]

Property Assumed Hazard/Consideration Rationale
Physical State Solid (powder or crystalline)Based on typical pyridazinone derivatives synthesized in research settings.
Toxicity Potentially cytotoxic and harmful if swallowed, inhaled, or absorbed through the skin.General biological activity of pyridazinone derivatives.[1][8]
Environmental Fate Potentially toxic to aquatic life with long-lasting effects.A conservative assumption for a novel, biologically active compound.
Reactivity Stable under normal laboratory conditions. Incompatible with strong oxidizing agents and strong acids.General chemical properties of similar organic compounds.[16]
Combustion Products May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.Presence of carbon, nitrogen, oxygen, and fluorine in the molecular structure.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that appropriate PPE is worn. This is the first line of defense against accidental exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.

  • Eye Protection: Use chemical safety goggles and a face shield to protect against splashes or airborne particles.

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider a chemically resistant apron or coveralls.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Disposal Procedures

The disposal of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one must follow the "cradle-to-grave" principle of hazardous waste management, ensuring it is handled safely from the point of generation to its final disposal.[14]

Unused or Waste Product (Pure Compound)
  • Classification: This compound should be classified as hazardous chemical waste.

  • Containerization:

    • Place the waste compound in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is suitable.

    • The container must be in good condition, with no leaks or cracks.[17]

  • Labeling:

    • The container must be labeled with the words "HAZARDOUS WASTE".[17]

    • The label must clearly state the full chemical name: "2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one". Avoid using abbreviations or chemical formulas.[17]

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[17]

    • Ensure the container is kept closed except when adding waste.[17]

    • Segregate this waste from incompatible materials, such as strong oxidizing agents.[17]

  • Disposal Request:

    • Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.

Contaminated Labware and Materials

Items such as gloves, weighing paper, pipette tips, and empty containers that have come into direct contact with the compound are also considered hazardous waste.

  • Collection:

    • Collect all contaminated solid waste in a designated, leak-proof plastic bag or a labeled, sealable container.

    • For "empty" containers that held the compound, they should be managed as hazardous waste unless they have been triple-rinsed. The rinsate from this process must be collected and disposed of as liquid hazardous waste.[18]

  • Labeling:

    • Label the bag or container as "HAZARDOUS WASTE" and list the contaminant: "Solid waste contaminated with 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one".

  • Disposal:

    • Dispose of the sealed bag or container through your institution's hazardous waste program.

Spill Management and Decontamination

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol
  • Alert and Evacuate: Alert personnel in the immediate area of the spill. If the spill is large or if there is a risk of airborne dust, evacuate the area.

  • Assess the Hazard: Determine the extent of the spill and ensure you have the appropriate PPE and cleanup materials. Do not attempt to clean a large spill if you are not trained or equipped to do so.

  • Containment and Cleanup (for a small, manageable solid spill):

    • Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[19][20]

    • Carefully scoop the spilled material and absorbent into a designated hazardous waste container. Use non-sparking tools.[19]

    • Wipe the spill area with a disposable cloth or paper towel wetted with a suitable solvent (e.g., ethanol or acetone), working from the outside in. Place the used towels into the hazardous waste container.

    • Perform a final wipe-down of the area with soap and water.

  • Disposal of Spill Debris:

    • Seal the container with the spill debris.

    • Label it as "HAZARDOUS WASTE" with a detailed description of the contents (e.g., "Spill debris containing 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one, vermiculite").

    • Arrange for disposal through your institution's EH&S office.

Decontamination of Equipment

Non-disposable equipment that has been contaminated should be decontaminated before reuse.

  • Initial Wipe: Carefully wipe down the equipment with a cloth dampened with a suitable solvent to remove the bulk of the contamination. Dispose of the cloth as hazardous waste.

  • Washing: Wash the equipment thoroughly with soap and water.

  • Rinsing: Rinse with deionized water. The initial rinsate should be collected and disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one and related materials.

G cluster_waste_type Identify Waste Type cluster_disposal_steps Disposal Protocol start Waste Generation (2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one) waste_product Unused/Waste Product start->waste_product contaminated_materials Contaminated Materials (Gloves, Labware, etc.) start->contaminated_materials spill_debris Spill Debris start->spill_debris containerize Place in Labeled, Compatible Container waste_product->containerize contaminated_materials->containerize spill_debris->containerize label_waste Label as 'HAZARDOUS WASTE' with Chemical Name containerize->label_waste store Store in Satellite Accumulation Area label_waste->store request_pickup Request Pickup by EH&S or Licensed Contractor store->request_pickup

Caption: Disposal workflow for 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one.

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Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one

Executive Summary & Risk Profile The Core Directive: In the absence of compound-specific toxicological data for 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one, you must adopt a Universal Precautionary Approach . As a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

The Core Directive: In the absence of compound-specific toxicological data for 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one, you must adopt a Universal Precautionary Approach . As a pyridazinone derivative featuring a fluorinated benzyl moiety, this compound should be treated as a potent bioactive agent and a halogenated organic irritant .

Structural Hazard Analysis (SAR)
  • Pyridazinone Core: Structurally analogous to known kinase inhibitors and bioactive heterocycles. Assume potential for specific target organ toxicity (STOT) or metabolic interference until proven otherwise.

  • Fluorine Substitution (3-fluorobenzyl): Increases lipophilicity, potentially enhancing skin absorption (permeation) and bioavailability.

  • p-Tolyl Group: Common in organic synthesis; often associated with skin sensitization.

Hazard Classification (Derived from Analogs):

  • Health: Skin Irritant (Category 2), Eye Irritant (Category 2A), Potential Respiratory Sensitizer.

  • Physical: Combustible solid (if in powder form).

  • Environmental: Halogenated organic pollutant.[1]

PPE Selection Matrix

Rationale: Standard 4-mil nitrile gloves offer insufficient breakthrough times for halogenated solvents (e.g., DCM, Chloroform) often used to solubilize this compound. The protocol below upgrades protection based on the state of matter.

Operation PhaseRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage & Transport (Sealed Container)N/A (General Ventilation)Single Nitrile Gloves (4 mil)Safety Glasses (ANSI Z87.1)Standard Lab Coat (Cotton/Poly)
Weighing / Solid Handling Fume Hood (Face Velocity: 100 fpm)Single Nitrile Gloves (4 mil)Safety Glasses with Side ShieldsLab Coat + Tyvek Sleeves (prevent cuff contamination)
Solubilization (DMSO/Methanol)Fume Hood (Mandatory)Double Gloving (Nitrile over Laminate)Chemical Splash GogglesLab Coat + Chemical Apron
Spill Cleanup (Solid/Liquid)N95 or P100 Respirator (if outside hood)Heavy Duty Nitrile (8 mil) or Butyl RubberFace Shield + GogglesTyvek Coveralls

Operational Protocol: Safe Handling Workflow

A. Engineering Controls (The Primary Barrier)

Do not rely solely on PPE. All open-container manipulations must occur within a certified chemical fume hood.

  • Sash Height: Maintain below 18 inches.

  • Airflow Check: Verify the flow monitor reads "Normal" or >80 fpm before insertion.

B. Weighing & Solubilization (Step-by-Step)

Context: Static electricity can disperse fine organic powders. The fluorine atom adds mass but does not negate the risk of airborne particulate generation.

  • Preparation:

    • Place an absorbent pad (plastic-backed) in the fume hood work surface.

    • Pre-label your destination vial before weighing.

    • Anti-Static Measure: Use an anti-static gun on the spatula and weighing boat if the powder appears "fly-away."

  • Weighing:

    • Transfer the solid using a micro-spatula. Avoid pouring directly from the stock bottle.

    • Critical Step: If spilling occurs on the balance, wipe immediately with a Kimwipe dampened with methanol (do not use compressed air).

  • Solubilization:

    • Solvent Choice: Likely soluble in DMSO or Methanol.[2]

    • Precaution: When adding solvent, the lipophilicity of the fluorobenzyl group facilitates skin entry. Double glove immediately if using DMSO, as it acts as a carrier solvent, transporting the toxin through the skin.

C. Workflow Logic Diagram

The following decision tree illustrates the safety logic for handling this specific class of compound.

SafetyProtocol Start Start: Handling 2-(3-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one FormCheck Check Physical State Start->FormCheck Solid Solid (Powder) FormCheck->Solid Liquid Solution (DMSO/MeOH) FormCheck->Liquid Hood Engineering Control: Chemical Fume Hood Solid->Hood Mandatory Permeation Risk: Skin Permeation (Fluorine + DMSO carrier) Liquid->Permeation Static Risk: Static Dispersion Action: Anti-static Gun + Wet Wipe Hood->Static Waste Disposal: Halogenated Organic Waste Hood->Waste Static->Waste Gloves PPE: Double Nitrile or Silver Shield Permeation->Gloves Mitigation Gloves->Hood

Caption: Operational logic flow emphasizing engineering controls and specific risk mitigation for solid vs. liquid states.

Waste Disposal & Decontamination

Scientific Rationale: The presence of the Fluorine atom (3-fluorobenzyl) dictates that this compound and its solutions must be segregated from standard organic waste streams in many jurisdictions to prevent the formation of hydrofluoric acid (HF) during incineration.

Disposal Protocol
  • Solid Waste:

    • Dispose of weighing boats, contaminated gloves, and paper towels in a Hazardous Solid Waste container.

    • Label clearly: "Solid Waste contaminated with Fluorinated Pyridazinone."

  • Liquid Waste:

    • Segregation: Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) if your facility separates them.

    • Stream: Pour into the Halogenated Organic Waste carboy.

    • Labeling: List "DMSO" (or solvent used) and "Trace Fluorinated Organics."

Decontamination[3]
  • Surface Cleaning: Wipe the fume hood surface with a 10% soap/water solution, followed by 70% Ethanol.

  • Glassware: Rinse with acetone (into Halogenated Waste) before standard washing.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes.[3] The fluorine substituent can increase irritation persistence.

  • Skin Contact:

    • Powder: Brush off gently, then wash with soap and water.

    • DMSO Solution:Do not scrub. Rinse with copious water for 20 minutes. Scrubbing DMSO-exposed skin can drive the chemical deeper.

  • Spill (Powder): Cover with a wet paper towel to prevent dust generation, then scoop into a waste bag.

References

  • National Research Council. (2011).[4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • PubChem. (2025). Compound Summary: Pyridazinone Derivatives (General Safety Data). National Library of Medicine. [Link]

  • University of Oxford. (2025).[5] Recycling and Destruction of Fluorinated Compounds. Department of Chemistry. [Link]

Sources

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